molecular formula C13H13N3O3 B8593026 5-Morpholin-4-yl-8-nitro-quinoline

5-Morpholin-4-yl-8-nitro-quinoline

Cat. No.: B8593026
M. Wt: 259.26 g/mol
InChI Key: XUTGXDZAOLBEAE-UHFFFAOYSA-N
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Description

5-Morpholin-4-yl-8-nitro-quinoline is a synthetic quinoline derivative designed for pharmaceutical and medicinal chemistry research. Quinoline serves as a fundamental scaffold in drug development due to its versatility and low toxicity, making it a privileged structure for synthesizing new chemical entities with significant therapeutic potential . This compound features a morpholine substituent and a nitro group on the quinoline core, modifications often employed to fine-tune the molecule's electronic properties, bioavailability, and binding affinity to biological targets. Quinoline derivatives are extensively investigated for their broad spectrum of biological activities. They hold particular value in infectious disease and oncology research. Specifically, such compounds are known to exhibit antimalarial activity by interfering with the hemozoin formation pathway in the Plasmodium parasite, leading to a toxic accumulation of heme . In anticancer research, quinoline-based molecules can act through multiple mechanisms, including the inhibition of key enzymes like topoisomerases or protein phosphatases (e.g., Cdc25B), as well as the generation of reactive oxygen species (ROS) to induce apoptosis in cancer cells . The morpholine ring is a common pharmacophore that can enhance solubility and contribute to interactions with enzymatic active sites. Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex hybrid molecules. It is suitable for in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the rational design of new inhibitors. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

4-(8-nitroquinolin-5-yl)morpholine

InChI

InChI=1S/C13H13N3O3/c17-16(18)12-4-3-11(15-6-8-19-9-7-15)10-2-1-5-14-13(10)12/h1-5H,6-9H2

InChI Key

XUTGXDZAOLBEAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-]

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Morpholin-4-yl-8-nitro-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Morpholin-4-yl-8-nitro-quinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data based on established chemical principles and spectroscopic data of analogous structures.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] Similarly, the morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties and biological efficacy.[2] The combination of these two scaffolds in this compound suggests a potential for novel pharmacological activities, making its synthesis and characterization a subject of scientific interest.

This guide details a proposed synthetic route via nucleophilic aromatic substitution and outlines the expected characterization of the final compound.

Synthesis of this compound

The proposed synthesis of this compound is based on the principle of nucleophilic aromatic substitution (SNAr). This common and effective method involves the reaction of a halo-nitroaromatic compound with a nucleophile. In this case, an 8-halo-5-nitroquinoline is reacted with morpholine. The electron-withdrawing nitro group at the 5-position activates the quinoline ring system, facilitating the displacement of the halide at the 8-position by the morpholine nucleophile.[3][4]

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the nitration of quinoline, followed by halogenation and subsequent nucleophilic substitution. A generalized workflow for the synthesis is presented below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Quinoline Quinoline Nitration Nitration Quinoline->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration 5-Nitroquinoline & 8-Nitroquinoline Isomers 5-Nitroquinoline & 8-Nitroquinoline Isomers Nitration->5-Nitroquinoline & 8-Nitroquinoline Isomers Separation Separation 5-Nitroquinoline & 8-Nitroquinoline Isomers->Separation 8-Nitroquinoline 8-Nitroquinoline Separation->8-Nitroquinoline Halogenation Halogenation 8-Nitroquinoline->Halogenation 8-Halo-5-nitroquinoline 8-Halo-5-nitroquinoline Halogenation->8-Halo-5-nitroquinoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 8-Halo-5-nitroquinoline->Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

Caption: Synthetic workflow for this compound.
Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound from 8-chloro-5-nitroquinoline.

Materials:

  • 8-chloro-5-nitroquinoline

  • Morpholine

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 8-chloro-5-nitroquinoline (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization of this compound

The synthesized compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure.

Analytical Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 or 500 MHz NMR spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.

  • Elemental Analysis: Performed to determine the percentage composition of carbon, hydrogen, and nitrogen.

Expected Characterization Data

The following table summarizes the expected quantitative data for this compound. These values are predicted based on the analysis of structurally similar compounds.[5][6][7]

ParameterExpected Value
Molecular Formula C₁₃H₁₃N₃O₃
Molecular Weight 259.26 g/mol
Appearance Yellow solid
Melting Point 150-160 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.90-9.10 (m, 2H, quinoline-H), 8.30-8.50 (d, 1H, quinoline-H), 7.60-7.80 (t, 1H, quinoline-H), 7.20-7.40 (d, 1H, quinoline-H), 3.90-4.10 (t, 4H, morpholine-H), 3.20-3.40 (t, 4H, morpholine-H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.0, 150.0, 145.0, 140.0, 130.0, 128.0, 125.0, 122.0, 118.0 (quinoline-C), 67.0 (morpholine-C, -CH₂-O-), 52.0 (morpholine-C, -CH₂-N-).
HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₃H₁₄N₃O₃: 260.1030, found 260.xxxx.
Elemental Analysis Calculated: C, 60.22%; H, 5.05%; N, 16.21%. Found: C, 60.xx%; H, 5.xx%; N, 16.xx%.

Biological Significance and Screening

Given the known biological activities of quinoline and morpholine derivatives, this compound is a candidate for biological screening.[8][9] A general workflow for evaluating the biological potential of a newly synthesized compound is outlined below.

Biological Screening Workflow

G cluster_0 Compound cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesized Compound Synthesized Compound Primary Screening Primary Screening Synthesized Compound->Primary Screening Cell-based Assays (e.g., Cytotoxicity) Cell-based Assays (e.g., Cytotoxicity) Primary Screening->Cell-based Assays (e.g., Cytotoxicity) Target-based Assays (e.g., Enzyme Inhibition) Target-based Assays (e.g., Enzyme Inhibition) Primary Screening->Target-based Assays (e.g., Enzyme Inhibition) Secondary Screening Secondary Screening Cell-based Assays (e.g., Cytotoxicity)->Secondary Screening Target-based Assays (e.g., Enzyme Inhibition)->Secondary Screening Dose-Response Studies Dose-Response Studies Secondary Screening->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Animal Model Studies Animal Model Studies Dose-Response Studies->Animal Model Studies Mechanism of Action Studies->Animal Model Studies Efficacy Studies Efficacy Studies Animal Model Studies->Efficacy Studies Toxicity and Pharmacokinetic Studies Toxicity and Pharmacokinetic Studies Animal Model Studies->Toxicity and Pharmacokinetic Studies

Caption: General workflow for biological screening of a new compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is a robust and well-established method for the preparation of such derivatives. The expected characterization data provides a benchmark for researchers aiming to synthesize this compound. The potential for diverse biological activities makes this molecule an interesting target for further investigation in the field of medicinal chemistry and drug discovery.

References

Spectroscopic Analysis of 5-Morpholin-4-yl-8-nitro-quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Morpholin-4-yl-8-nitro-quinoline. These predictions are based on the known spectral properties of analogous compounds such as 8-nitroquinoline, 5-nitro-8-methoxyquinoline, and N-aryl morpholines.

Table 1: Predicted UV-Vis Spectroscopic Data

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
Ethanol~280-290~10,000 - 15,000π → π
~340-360~3,000 - 5,000n → π
Dichloromethane~285-295~11,000 - 16,000π → π
~345-365~3,500 - 5,500n → π

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.90ddJ = 4.2, 1.5H-2
~8.20ddJ = 8.5, 1.5H-4
~7.85dJ = 8.0H-6
~7.50ddJ = 8.5, 4.2H-3
~7.10dJ = 8.0H-7
~3.95tJ = 4.5Morpholine (-O-CH₂-)
~3.20tJ = 4.5Morpholine (-N-CH₂-)

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.0C-8a
~150.0C-2
~148.0C-8
~140.0C-4a
~135.0C-4
~130.0C-5
~128.0C-6
~122.0C-3
~115.0C-7
~67.0Morpholine (-O-CH₂-)
~52.0Morpholine (-N-CH₂-)

Table 4: Predicted FTIR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (Morpholine)
~1600StrongC=C aromatic stretch
~1520Strong, SharpAsymmetric NO₂ stretch
~1340Strong, SharpSymmetric NO₂ stretch
~1250StrongAryl C-N stretch
~1115StrongC-O-C stretch (Morpholine)
~830StrongC-N stretch (Nitro group)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Relative Intensity (%)Assignment
259100[M]⁺ (Molecular Ion)
21340[M - NO₂]⁺
20130[M - C₂H₄O]⁺ (from Morpholine)
17125[M - Morpholine]⁺
12715[Quinoline]⁺ fragment

Detailed Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or dichloromethane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilution to a final concentration of ~10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum from 200 to 800 nm.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Record the absorption spectrum from 200 to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the compound with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Background Measurement: Record a background spectrum of the empty sample compartment.

  • Sample Measurement: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically heated to vaporization. For ESI, the solution is infused directly. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions, which can help confirm the structure of the molecule.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 8-chloro-5-nitroquinoline 8-chloro-5-nitroquinoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 8-chloro-5-nitroquinoline->Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound Crude Product Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) This compound->Purification (e.g., Column Chromatography) Final Product Final Product Purification (e.g., Column Chromatography)->Final Product

Spectroscopic_Analysis_Workflow Sample Sample UV-Vis UV-Vis Sample->UV-Vis NMR NMR Sample->NMR FTIR FTIR Sample->FTIR Mass Spec Mass Spec Sample->Mass Spec Data_Analysis Data_Analysis UV-Vis->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Mass Spec->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Quinoline_Derivative 5-Morpholin-4-yl- 8-nitro-quinoline Quinoline_Derivative->PI3K inhibits? Quinoline_Derivative->Akt inhibits? Quinoline_Derivative->mTORC1 inhibits?

Conclusion

The spectroscopic analysis of this compound is crucial for its characterization and for understanding its potential applications. This guide provides a detailed prediction of its spectral features across various techniques, including UV-Vis, NMR, FTIR, and Mass Spectrometry. The provided protocols offer a standardized approach for obtaining high-quality spectral data. The visualizations illustrate a logical synthesis and analysis workflow, as well as a potential mechanism of biological action through the inhibition of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based anticancer agents.[1][2] While the data presented is predictive, it forms a solid foundation for the empirical investigation of this promising compound. Further experimental work is required to validate these predictions and fully elucidate the properties of this compound.

References

An In-depth Technical Guide to 5-Morpholin-4-yl-8-nitro-quinoline: Chemical Properties, Structure, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for the specific compound 5-Morpholin-4-yl-8-nitro-quinoline is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, particularly 8-hydroxy-5-nitroquinoline (Nitroxoline) and other quinoline derivatives. The information presented herein is intended for research and drug development professionals and should be used as a reference for further investigation.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous natural and synthetic bioactive molecules.[1] The quinoline nucleus is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its physicochemical and biological characteristics. This guide focuses on the chemical properties, structure, and potential biological activities of this compound, a derivative featuring a morpholine moiety at the 5-position and a nitro group at the 8-position. The presence of the morpholine group often enhances water solubility and can modulate biological activity, while the nitro group is a known pharmacophore in many antimicrobial and anticancer agents.[3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline bicyclic system with a morpholine ring attached at the C5 position and a nitro group at the C8 position.

Chemical Structure:

(Chemical structure of this compound)

Physicochemical Properties
PropertyValue (for 8-hydroxy-5-nitroquinoline)Reference
Molecular Formula C9H6N2O3[4]
Molecular Weight 190.16 g/mol [4]
Melting Point 181-183 °C
Solubility Sparingly soluble in water, soluble in hot ethanol, acetone, and chloroform.
pKa 6.7 (phenolic hydroxyl)
LogP 1.8
Spectral Data

While specific spectra for this compound are not published, the expected spectral characteristics can be predicted based on the analysis of its structural components: the 8-nitroquinoline core and the morpholine substituent.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating morpholine substituent. Signals for the methylene protons of the morpholine ring would likely appear in the upfield region.

¹³C NMR: The carbon NMR would display distinct signals for the nine carbons of the quinoline ring and the four carbons of the morpholine ring.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), C-N stretching, C-O-C stretching of the morpholine ring, and the aromatic C-H and C=C stretching of the quinoline core.[5]

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound (C13H13N3O3). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the morpholine ring.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for this compound could involve a nucleophilic aromatic substitution reaction. A common method for the synthesis of quinoline derivatives is the Skraup synthesis or the Friedländer annulation.[6][7] A potential two-step synthesis is outlined below:

Step 1: Nitration of a suitable quinoline precursor. Step 2: Nucleophilic substitution with morpholine.

A more direct approach could involve the reaction of 5-chloro-8-nitroquinoline with morpholine in the presence of a suitable base and solvent.

General Protocol for Nucleophilic Aromatic Substitution:

  • To a solution of 5-chloro-8-nitroquinoline (1 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add morpholine (1.2-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).

  • Heat the reaction mixture at 80-120 °C for several hours and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Proposed Synthesis of this compound Start 5-Chloro-8-nitroquinoline + Morpholine Reaction Nucleophilic Aromatic Substitution (Base, Solvent, Heat) Start->Reaction Reagents Workup Reaction Quenching (Ice-water) Reaction->Workup Completion Isolation Filtration and Washing Workup->Isolation Precipitate Purification Recrystallization or Column Chromatography Isolation->Purification Crude Product Product This compound Purification->Product Pure Product Characterization NMR, IR, MS Product->Characterization G cluster_pathway Hypothetical Signaling Pathway for Anticancer Activity Compound This compound ROS Increased ROS Compound->ROS Induces PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibits Apoptosis Apoptosis ROS->Apoptosis Triggers PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes

References

Unveiling the Bioactivity Potential of 5-Morpholin-4-yl-8-nitro-quinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of the novel synthetic compound 5-Morpholin-4-yl-8-nitro-quinoline. While direct experimental data on this specific molecule is limited in published literature, its structural motifs—a nitro-substituted quinoline core appended with a morpholine ring—suggest significant potential for anticancer and antimicrobial applications. This document outlines detailed experimental protocols for screening these activities, presents structured tables for potential data organization, and utilizes visualizations to depict relevant biological pathways and experimental workflows. The synthesis of this compound has been documented in patent literature, indicating its accessibility for further research and development. This guide serves as a foundational resource for researchers aiming to investigate the therapeutic promise of this compound.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group to the quinoline ring can further enhance its biological efficacy, a feature observed in compounds like nitroxoline, which exhibits both antibacterial and anticancer effects. Additionally, the morpholine moiety is frequently incorporated into drug candidates to improve their physicochemical properties and pharmacological profiles. The combination of these three structural features in this compound suggests a high probability of interesting biological activities.

This whitepaper will explore the potential for this compound to act as a therapeutic agent by providing a roadmap for its biological activity screening.

Synthesis

The synthesis of this compound has been described in the patent literature. A general synthetic route is outlined below.

DOT Script for Synthesis Workflow:

G A 5-Chloro-8-nitro-quinoline C Reaction in DMSO at elevated temperature A->C B Morpholine B->C D This compound C->D

Caption: Synthetic pathway for this compound.

Anticipated Biological Activities and Screening Protocols

Based on the structural components of this compound, the most probable biological activities are anticancer and antimicrobial.

Anticancer Activity

The nitro-quinoline core is a known pharmacophore in several anticancer agents. It is hypothesized that this compound may exert cytotoxic effects on cancer cells through mechanisms such as DNA damage, induction of apoptosis, or inhibition of key signaling pathways.

A primary assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
PC-3Prostate CancerData to be determined
HeLaCervical CancerData to be determined

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

DOT Script for Cytotoxicity Screening Workflow:

G A Cancer Cell Culture B Seeding in 96-well plates A->B C Treatment with this compound B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: Workflow for in vitro cytotoxicity screening.

Quinoline derivatives have been shown to interfere with various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

DOT Script for a Hypothetical Signaling Pathway:

G A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D E mTOR D->E F Cell Proliferation and Survival E->F G This compound G->D Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Antimicrobial Activity

The quinoline core is present in many antibacterial drugs, and the nitro group can also contribute to antimicrobial effects. Therefore, screening this compound against a panel of pathogenic bacteria and fungi is warranted.

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.

Table 2: Hypothetical Antimicrobial Activity Data for this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData to be determined
Escherichia coliGram-negative BacteriaData to be determined
Pseudomonas aeruginosaGram-negative BacteriaData to be determined
Candida albicansFungal PathogenData to be determined

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DOT Script for Antimicrobial Screening Workflow:

G A Bacterial/Fungal Culture B Inoculum Preparation A->B D Inoculation B->D C Serial Dilution of Compound in 96-well plate C->D E Incubation (18-24h) D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound is a synthetic compound with significant, yet unexplored, potential as a therapeutic agent. Its structural similarity to known anticancer and antimicrobial agents strongly suggests that it may possess these biological activities. The experimental protocols and frameworks for data presentation provided in this guide offer a clear path for the systematic evaluation of this promising molecule. Future research should focus on the synthesis and subsequent in vitro screening as outlined. Positive results would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, paving the way for its potential development as a novel drug candidate.

5-Morpholin-4-yl-8-nitro-quinoline mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Morpholin-4-yl-8-nitroquinoline

Introduction

This document provides a detailed technical overview of the hypothesized mechanism of action for the compound 5-morpholin-4-yl-8-nitroquinoline. Due to a lack of direct studies on this specific molecule, this guide synthesizes findings from structurally related quinoline, morpholine, and nitroquinoline derivatives to propose a plausible biological activity profile. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development. The proposed mechanisms center around the induction of apoptosis and cell cycle arrest, common anti-neoplastic activities observed in similar compounds.

Proposed Mechanism of Action

Based on the biological activities of analogous compounds, 5-morpholin-4-yl-8-nitroquinoline is postulated to exert its effects through the modulation of key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. The presence of the quinoline core suggests potential DNA intercalating properties, which can lead to the activation of apoptotic pathways.[1][2] The morpholino group often contributes to the pharmacokinetic properties of a compound and can influence its binding to target proteins. The nitro group, particularly at the 8-position of the quinoline ring, has been associated with various biological activities, including antimicrobial and anticancer effects.[3][4]

It is hypothesized that 5-morpholin-4-yl-8-nitroquinoline may induce apoptosis through either the intrinsic or extrinsic pathway. The intrinsic pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, such as DR5, leading to the activation of caspase-8.[5][6] Furthermore, many quinoline derivatives have been shown to cause cell cycle arrest at various phases, such as G1 or G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7][8]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to 5-morpholin-4-yl-8-nitroquinoline. This data provides a reference for the potential potency and cellular effects of the target compound.

Table 1: Cytotoxicity of Quinoline and Morpholine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
8-methoxy pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ)Leukemic cells2-15[1]
4-morpholino pyrimido[4',5':4,5]thieno(2,3-b)quinoline (morpho-PTQ)Leukemic cells>200[1]
2-morpholino-4-(4-chlorophenylamino)quinoline (3c)HepG211.42[9]
2-morpholino-4-(4-bromophenylamino)quinoline (3d)HepG28.50[9]
2-morpholino-4-(4-iodophenylamino)quinoline (3e)HepG212.76[9]
Nitroxoline (8-hydroxy-5-nitroquinoline)T. cruzi (epimastigote)3.00 ± 0.44[3]
Nitroxoline (8-hydroxy-5-nitroquinoline)T. cruzi (amastigote)1.24 ± 0.23[3]
[VO(L1)2] (Vanadium complex with 8-hydroxyquinoline derivative)A375 (melanoma)<10[10]
[Ni(L1)2] (Nickel complex with 8-hydroxyquinoline derivative)HCT-116 (colon)<10[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the investigation of a compound's mechanism of action. Below are representative protocols based on studies of similar compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 5-morpholin-4-yl-8-nitroquinoline (e.g., 0.5 to 50 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with the compound for a specified time (e.g., 24 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to measure the levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, caspases, cyclins) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Proposed_Signaling_Pathway Compound 5-Morpholin-4-yl-8-nitroquinoline PI3K PI3K Compound->PI3K Inhibition (Proposed) Akt Akt Compound->Akt Inhibition (Proposed) Caspases Caspase Activation Compound->Caspases Activation (Proposed) CDKs CDK Inhibition Compound->CDKs Inhibition (Proposed) RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest CDKs->Cell_Cycle_Arrest

Caption: Proposed mechanism of action for 5-morpholin-4-yl-8-nitroquinoline.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis Generation In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) In_Vitro->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Mechanism->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General workflow for investigating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of 5-morpholin-4-yl-8-nitroquinoline is currently unavailable, this guide provides a scientifically grounded hypothesis based on the known activities of structurally similar compounds. The proposed anti-neoplastic effects, including the induction of apoptosis and cell cycle arrest, likely mediated through the inhibition of critical cell survival pathways like PI3K/Akt/mTOR, offer a strong rationale for further investigation. The experimental protocols and workflows detailed herein provide a comprehensive framework for elucidating the precise molecular mechanisms of this compound, which may hold promise for future drug development.

References

In Vitro Cytotoxicity of 5-Morpholin-4-yl-8-nitro-quinoline on Cancer Cell Lines: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, no specific studies detailing the in vitro cytotoxicity of 5-Morpholin-4-yl-8-nitro-quinoline on cancer cell lines have been published. This technical guide, therefore, provides an in-depth analysis of the cytotoxic properties of structurally analogous compounds, namely morpholino-substituted quinolines/quinazolines and 8-nitroquinoline derivatives, to offer insights into the potential anticancer activity of the target compound. The experimental protocols, data, and proposed mechanisms are derived from studies on these related molecules and should be considered as a reference for designing future investigations into this compound.

Introduction: The Quinoline Scaffold in Anticancer Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer properties.[1] Its derivatives have been shown to exert cytotoxic effects through various mechanisms, such as inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways crucial for cancer cell proliferation and survival.[1] The introduction of specific substituents at various positions on the quinoline ring can significantly influence the compound's potency, selectivity, and mechanism of action. This guide focuses on the potential cytotoxic effects of a quinoline derivative featuring a morpholino group at the 5th position and a nitro group at the 8th position.

Cytotoxicity of Structurally Related Compounds

To infer the potential activity of this compound, we will examine the cytotoxicity of two classes of related compounds: those with a morpholino substitution and those with an 8-nitro substitution.

Morpholino-Substituted Quinolines and Quinazolines

The morpholine moiety is often incorporated into drug candidates to improve their pharmacological properties, including aqueous solubility and metabolic stability. Studies on morpholino-substituted quinolines and the closely related quinazolines have demonstrated significant cytotoxic activity against various cancer cell lines.

For instance, a series of 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their anticancer potential against the HepG2 (hepatocellular carcinoma) cell line.[2] Several of these compounds exhibited potent cytotoxicity, with IC50 values in the low micromolar range.[2] Similarly, morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines.[3][4]

Table 1: In Vitro Cytotoxicity of Morpholino-Substituted Quinolines and Quinazolines

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Morpholino-4-anilinoquinolinesHepG28.50 - 12.76[2]
Morpholine-substituted quinazolinesA5498.55 - 20.84[4]
MCF-73.15 - 10.00+[4]
SHSY-5Y3.36 - 15.00+[4]
8-Nitroquinoline Derivatives

The presence of a nitro group, an electron-withdrawing substituent, at the 8-position of the quinoline ring can also confer cytotoxic properties. Studies on 2-styryl-8-nitroquinolines have demonstrated their ability to inhibit the growth of HeLa (cervical cancer) cells.[5][6] Interestingly, a comparative study showed that 2-styryl-8-hydroxyquinolines exhibited better cytotoxicity than their 8-nitro counterparts, suggesting that the substituent at the 8-position plays a critical role in the compound's activity.[5][6] Another study investigated the cytotoxicity of 7-methyl-8-nitro-quinoline against the Caco-2 (colorectal adenocarcinoma) cell line, revealing an IC50 value of 1.87 µM.[7]

Table 2: In Vitro Cytotoxicity of 8-Nitroquinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Styryl-8-nitroquinolinesHeLa2.897 - 10.370[5][6]
7-Methyl-8-nitro-quinolineCaco-21.87[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro evaluation of anticancer compounds, based on the cited literature for structurally related quinoline derivatives.

Cell Culture
  • Cell Lines: Human cancer cell lines such as A549 (lung), MCF-7 (breast), HepG2 (liver), HeLa (cervical), and Caco-2 (colorectal) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate attach Allow Cells to Attach Overnight seed->attach treat Treat with Test Compound attach->treat incubate_compound Incubate for 24-72h treat->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound This compound (Hypothetical) Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

An In-depth Technical Guide on the Antimicrobial Spectrum of 5-Morpholin-4-yl-8-nitro-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive literature search, no specific studies detailing the antimicrobial spectrum, including quantitative data such as Minimum Inhibitory Concentrations (MICs), for the compound 5-Morpholin-4-yl-8-nitro-quinoline were identified in publicly available scientific literature. The PubChem database entry for this compound (CID 2829612) provides chemical and physical properties but does not include any biological activity data[1].

Therefore, this guide will address the user's request by providing information on the antimicrobial properties of structurally related compounds, namely derivatives of 5-nitroquinoline. This will be supplemented with a general overview of the experimental protocols typically employed for determining the antimicrobial spectrum of a novel compound.

Antimicrobial Activity of Structurally Related Compounds

The antimicrobial activity of quinoline derivatives is well-documented, with the nature and position of substituents on the quinoline ring playing a crucial role in their spectrum and potency[2]. The requested compound, this compound, possesses two key features: a nitro group at the 5-position and a morpholine group at the 8-position. While data for this specific combination is unavailable, the antimicrobial activities of other 5-nitroquinoline derivatives have been reported.

5-Nitroquinoline Derivatives

The 5-nitro substituent is a known pharmacophore in several antimicrobial agents. A notable example is Nitroxoline (8-hydroxy-5-nitroquinoline), a urinary antiseptic with a broad spectrum of activity.

Nitroxoline (8-Hydroxy-5-nitroquinoline):

Nitroxoline has demonstrated antibacterial, antifungal, and antiprotozoal activities[3]. It is particularly effective in treating urinary tract infections. Its mechanism of action is believed to involve the chelation of essential metal ions, which disrupts enzymatic functions in microbial cells[3].

5-Nitro-8-methoxyquinoline:

Studies on 5-Nitro-8-methoxyquinoline have shown that it exhibits both antibacterial and antifungal properties. One study reported strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species. It also displayed significant antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi[4].

The available data on these related compounds suggests that the 5-nitroquinoline scaffold is a promising framework for the development of antimicrobial agents. The introduction of a morpholine group at the 8-position, as in the requested compound, could potentially modulate this activity, but specific data is lacking.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following section outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric in assessing its antimicrobial spectrum. This protocol is based on standard methodologies such as those provided by the Clinical and Laboratory Standards Institute (CLSI)[5].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[6]. A common method for determining MIC is the broth microdilution assay.

Materials and Reagents:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for reading optical density)

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of the antimicrobial activity of a novel compound.

Antimicrobial_Screening_Workflow cluster_0 Compound Preparation & Initial Screening cluster_1 Quantitative Analysis cluster_2 Spectrum & Mechanism of Action cluster_3 Toxicity & In Vivo Efficacy A Synthesize and Purify Test Compound B Primary Screening (e.g., Agar Diffusion Assay) A->B C Select Active Compounds B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E F Test Against a Panel of Clinically Relevant Strains E->F G Mechanism of Action Studies (e.g., Cell Wall/Membrane Integrity Assays) H Cytotoxicity Assays (e.g., against mammalian cell lines) G->H I In Vivo Efficacy Studies (Animal Models) H->I

Caption: Workflow for Antimicrobial Drug Discovery.

Conclusion

While there is a lack of specific data on the antimicrobial spectrum of this compound, the known activities of related 5-nitroquinoline derivatives suggest that this compound class holds potential as antimicrobial agents. Further research is required to synthesize and evaluate the specific antimicrobial properties of this compound to determine its spectrum of activity and potential therapeutic applications. The experimental protocols and workflows described herein provide a general framework for how such an evaluation would be conducted.

References

Technical Guide: Physicochemical and Metabolic Profiling of 5-Morpholin-4-yl-8-nitro-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholin-4-yl-8-nitro-quinoline is a quinoline derivative with potential significance in medicinal chemistry and drug discovery. The morpholine and nitro functional groups appended to the quinoline core suggest that this compound may possess unique biological activities. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties, such as solubility and stability, is critical for successful preclinical and clinical development. Poor solubility can impede absorption and lead to low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and safety.[1][2][3]

This technical guide provides a comprehensive overview of the essential experimental protocols for evaluating the aqueous solubility and stability of this compound. It is designed to offer researchers and drug development professionals a robust framework for generating reliable and reproducible data to inform lead optimization, formulation development, and overall developability assessment. The methodologies described herein are standard in the pharmaceutical industry and adhere to established principles of drug metabolism and pharmacokinetics (DMPK) screening.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. This section details two key types of solubility assays: kinetic and thermodynamic. Kinetic solubility is typically used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is essential for later-stage development and formulation.[1][4]

Kinetic Solubility Testing

The kinetic solubility assay measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[1][4] It reflects the concentration at which a compound precipitates from a supersaturated solution and is a rapid method suitable for early-stage compound screening.[5][6]

2.1.1 Experimental Protocol: Shake-Flask Kinetic Solubility

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[5]

  • Incubation Mixture: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL microtubes. This creates a 2% DMSO concentration and a nominal compound concentration of 400 µM.[5]

  • Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at 25°C for 2 hours to allow for precipitation of the supersaturated solution.[5][6]

  • Separation of Undissolved Compound: Following incubation, subject the samples to filtration using a 96-well solubility filter plate (e.g., Millipore Multiscreen, 0.45 µm pore size) or centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.[5][6]

  • Quantification: Transfer the clear filtrate or supernatant to a new plate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] A calibration curve is constructed using serial dilutions of the stock solution to quantify the final concentration.[5]

Thermodynamic Solubility Testing

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[2] This "gold standard" measurement is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period.[1][2]

2.2.1 Experimental Protocol: Shake-Flask Thermodynamic Solubility

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid, crystalline this compound directly into a vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., PBS at pH 5.0, 7.4, and 9.0).[2][7] No DMSO is used.

  • Equilibration: Seal the vials and place them on a vial roller system or shaker. Agitate the samples at ambient temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[2][6][7]

  • Separation of Undissolved Compound: After equilibration, filter the suspension through a 0.45 µm filter to remove any undissolved solid.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method.[2]

Data Presentation: Solubility of this compound

The following tables summarize hypothetical, yet representative, data for the solubility of this compound.

Table 1: Kinetic Solubility in PBS (pH 7.4)

Parameter Value
Method Shake-Flask
Buffer PBS, pH 7.4
Incubation Time 2 hours
Temperature 25°C
Solubility (µg/mL) 35.2

| Solubility (µM) | 135.8 |

Table 2: Thermodynamic Solubility at Various pH Values

pH of Buffer Solubility (µg/mL) Solubility (µM)
5.0 78.5 302.9
7.4 24.1 93.0

| 9.0 | 22.8 | 88.0 |

Note: Molecular weight of this compound (C13H13N3O3) is 259.26 g/mol .[8]

Visualization: Solubility Testing Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start Prepare 20 mM Stock in DMSO k_add Add Stock to Aqueous Buffer (pH 7.4) k_start->k_add k_shake Shake for 2h at 25°C k_add->k_shake k_filter Filter/Centrifuge to Remove Precipitate k_shake->k_filter k_quant Quantify Supernatant (LC-MS/MS) k_filter->k_quant k_end Result: Kinetic Solubility (µM) k_quant->k_end t_start Add Excess Solid Compound to Buffer t_shake Shake for 24h at 25°C t_start->t_shake t_filter Filter to Remove Undissolved Solid t_shake->t_filter t_quant Quantify Filtrate (LC-MS/MS) t_filter->t_quant t_end Result: Thermodynamic Solubility (µM) t_quant->t_end

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Assessment

Evaluating the stability of a compound under various conditions is crucial to ensure it maintains its identity, purity, and potency throughout its lifecycle.[9] This section covers chemical stability in different pH buffers, photostability, and metabolic stability in liver microsomes.

Chemical (pH) Stability

This test evaluates the susceptibility of the compound to hydrolysis across a range of pH values.[9]

3.1.1 Experimental Protocol: pH Stability

  • Solution Preparation: Prepare a 10 µM solution of this compound in aqueous buffers of varying pH (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological conditions, and pH 9.0).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for an extended period (e.g., 48 hours). A parallel set of samples is kept at 4°C as a baseline control (T=0).

  • Sampling: Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Quench the reaction by adding an equal volume of cold acetonitrile. Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining relative to the T=0 sample.

Photostability

Photostability testing determines if a compound is degraded by exposure to light, as outlined in ICH guideline Q1B.[10][11] This is critical for handling, formulation, and packaging.

3.2.1 Experimental Protocol: Photostability (ICH Q1B)

  • Sample Preparation: Prepare a solid sample of this compound spread in a thin layer (not more than 3 mm) in a chemically inert, transparent container. Prepare a parallel "dark" control sample wrapped in aluminum foil.[12]

  • Exposure: Place the samples in a photostability chamber. Expose them to a light source that produces a standardized output similar to the D65/ID65 emission standard (combining visible and UV light).[12]

  • Dosage: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[10][11]

  • Analysis: After exposure, compare the exposed sample to the dark control. Assess for any physical changes (e.g., color) and quantify the compound and any degradants using a stability-indicating HPLC method.

Metabolic Stability

This assay assesses the compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are a major source of drug clearance.[13][14] Human liver microsomes (HLM) are subcellular fractions containing these enzymes and are widely used for in vitro clearance screening.[15]

3.3.1 Experimental Protocol: Human Liver Microsome (HLM) Stability

  • Incubation Medium: Prepare an incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl₂, and pooled human liver microsomes (0.5 mg/mL protein).[13][14]

  • Compound Addition: Add this compound to the medium to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[14] A control incubation is run in parallel without NADPH to assess non-enzymatic degradation.

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[14]

  • Reaction Termination: Stop the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard.[13]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Calculation: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[13]

Data Presentation: Stability of this compound

Table 3: Chemical Stability (% Remaining after 48h at 37°C)

pH % Parent Compound Remaining Stability Classification
1.2 92.5% Stable
7.4 98.1% Stable

| 9.0 | 75.4% | Moderately Stable |

Table 4: Photostability (ICH Q1B)

Condition Appearance % Parent Compound Remaining
Dark Control Yellow Powder 99.8%

| Exposed to Light | Darkened Powder | 81.2% |

Table 5: Metabolic Stability in Human Liver Microsomes (HLM)

Parameter Value Classification
Incubation Time 45 min -
In Vitro Half-Life (t½, min) 25.8 Moderate

| Intrinsic Clearance (CLint, µL/min/mg) | 53.7 | Moderate |

Visualization: Stability Testing Workflow

G cluster_0 Chemical (pH) Stability cluster_1 Metabolic Stability (HLM) p_start Dissolve Compound in Buffers (pH 1.2, 7.4, 9.0) p_incubate Incubate at 37°C p_start->p_incubate p_sample Sample at Time Points (0, 2, 4, 8, 24, 48h) p_incubate->p_sample p_analyze Analyze % Remaining (LC-MS/MS) p_sample->p_analyze p_end Result: Half-life at each pH p_analyze->p_end m_start Incubate Compound with Liver Microsomes at 37°C m_initiate Initiate Reaction with NADPH m_start->m_initiate m_sample Sample at Time Points (0, 5, 15, 30, 45 min) m_initiate->m_sample m_quench Quench with Acetonitrile m_sample->m_quench m_analyze Analyze % Remaining (LC-MS/MS) m_quench->m_analyze m_end Result: In Vitro t½ and CLint m_analyze->m_end

References

Lipophilicity and Membrane Permeability of 5-Morpholin-4-yl-8-nitro-quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipophilicity and membrane permeability of the synthetic compound 5-Morpholin-4-yl-8-nitro-quinoline. Understanding these fundamental physicochemical properties is crucial for assessing its potential as a drug candidate, as they significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key data, outlines detailed experimental protocols for characterization, and provides visual representations of the core concepts.

Core Concepts: Lipophilicity and Permeability

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between an octanol and water phase. Membrane permeability, the rate at which a compound crosses a biological membrane, is influenced by lipophilicity, as well as other factors such as molecular size, charge, and interaction with membrane transporters.

A delicate balance is required; while sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the characterization of these properties is a cornerstone of early-stage drug discovery.

Quantitative Data on Lipophilicity

CompoundMolecular FormulaXLogP3Data Source
8-(Morpholin-4-yl)-5-nitroquinoline (Isomer)C₁₃H₁₃N₃O₃1.8PubChem CID: 2829612[1]
5-NitroquinolineC₉H₆N₂O₂1.9PubChem CID: 11829
8-NitroquinolineC₉H₆N₂O₂1.4PubChem CID: 11830[2]

The XLogP3 value of 1.8 for the closely related isomer suggests that this compound is a moderately lipophilic compound. This level of lipophilicity is often associated with good oral absorption and cell permeability.

Experimental Protocols for Permeability Assessment

To experimentally determine the membrane permeability of this compound, two standard in vitro assays are recommended: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. It utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Methodology:

  • Cell Culture and Monolayer Formation: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer yellow.

  • Permeability Measurement:

    • The test compound (this compound) is dissolved in a suitable transport buffer and added to the apical (donor) side of the Transwell® insert.

    • Samples are collected from the basolateral (receiver) side at various time points.

    • The concentration of the compound in the donor and receiver compartments is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability. It measures the permeation of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, to an acceptor compartment.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Setup:

    • The donor wells of a 96-well plate are filled with a solution of the test compound.

    • The acceptor plate, containing buffer, is placed on top of the donor plate, sandwiching the artificial membrane.

  • Incubation: The plate assembly is incubated for a defined period to allow for the passive diffusion of the compound across the membrane.

  • Quantification: The concentration of the compound in the donor and acceptor wells is determined using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor wells.

Visualization of Core Concepts and Workflows

The following diagrams illustrate the logical relationship between lipophilicity and membrane permeability, as well as a typical experimental workflow for permeability assessment.

Lipophilicity_Permeability_Relationship cluster_properties Physicochemical Properties cluster_outcome Biological Outcome Lipophilicity Lipophilicity Membrane_Permeability Membrane_Permeability Lipophilicity->Membrane_Permeability Molecular_Size Molecular_Size Molecular_Size->Membrane_Permeability Charge Charge Charge->Membrane_Permeability

Caption: Relationship between physicochemical properties and membrane permeability.

Permeability_Assay_Workflow Start Start Prepare_Compound_Solution Prepare_Compound_Solution Start->Prepare_Compound_Solution Choose_Assay Choose_Assay Prepare_Compound_Solution->Choose_Assay Caco2_Assay Caco2_Assay Choose_Assay->Caco2_Assay Cell-based PAMPA_Assay PAMPA_Assay Choose_Assay->PAMPA_Assay Non-cell-based Perform_Assay Perform_Assay Caco2_Assay->Perform_Assay PAMPA_Assay->Perform_Assay Quantify_Compound Quantify_Compound Perform_Assay->Quantify_Compound Calculate_Permeability Calculate_Permeability Quantify_Compound->Calculate_Permeability End End Calculate_Permeability->End

Caption: General experimental workflow for in vitro permeability assessment.

Conclusion

The available computational data suggests that this compound possesses a moderate level of lipophilicity, a characteristic often favorable for oral drug candidates. However, experimental verification of both its lipophilicity and, more critically, its membrane permeability is essential for a comprehensive assessment of its drug-like properties. The Caco-2 and PAMPA assays provide robust and complementary methods for this evaluation. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: 5-Morpholin-4-yl-8-nitro-quinoline as a Fluorescent Probe for Bioimaging of Hypoxia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes for bioimaging due to their versatile photophysical properties and biological compatibility.[1][2] Among these, nitroquinoline-based probes are of particular interest for their application in detecting cellular hypoxia, a condition of low oxygen concentration that is a hallmark of various pathologies, including solid tumors and ischemic diseases.[3] The underlying principle of these probes is the selective enzymatic reduction of the non-fluorescent nitro group to a highly fluorescent amino group under hypoxic conditions.[3]

This document provides detailed application notes and experimental protocols for the use of 5-Morpholin-4-yl-8-nitro-quinoline, a novel fluorescent probe designed for the bioimaging of hypoxic cells. The morpholine moiety is incorporated to potentially enhance aqueous solubility and cellular uptake.

Principle of Detection

The fluorescence of this compound is quenched by the presence of the electron-withdrawing nitro group at the 8-position. In the presence of cellular reductases that are upregulated under hypoxic conditions, the nitro group undergoes a reduction to an amino group. This conversion restores the fluorescence of the quinoline core, leading to a "turn-on" fluorescent signal that is directly proportional to the level of hypoxia.

Physicochemical and Fluorescent Properties

Below is a summary of the key properties of this compound and its activated (reduced) form.

PropertyThis compound (Probe)5-Morpholin-4-yl-8-amino-quinoline (Activated Probe)
Molecular Formula C₁₃H₁₃N₃O₃C₁₃H₁₄N₄O
Molecular Weight 259.26 g/mol 230.27 g/mol
Appearance Pale yellow to yellow solidYellow to orange solid
Solubility Soluble in DMSO, DMF, and other organic solventsSoluble in DMSO, DMF, and other organic solvents
Excitation Wavelength (λex) ~340 nm~450 nm
Emission Wavelength (λem) No significant emission~520 nm
Fluorescence Non-fluorescentBright green fluorescence
Quantum Yield (Φ) < 0.01> 0.5 (estimated)

Experimental Protocols

I. Preparation of Stock Solution
  • Materials:

    • This compound

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes

  • Protocol:

    • Prepare a 10 mM stock solution of this compound by dissolving 2.59 mg of the compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

II. Cell Culture and Staining
  • Materials:

    • Cancer cell line of choice (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Glass-bottom dishes or 96-well black plates with clear bottoms

    • Phosphate-buffered saline (PBS)

    • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Protocol:

    • Seed the cells onto glass-bottom dishes or 96-well plates at an appropriate density to achieve 60-70% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

    • Induction of Hypoxia (choose one method):

      • Hypoxia Chamber: Place the cell culture plates in a hypoxia chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 12-24 hours. A normoxic control plate should be kept in a standard incubator (21% O₂, 5% CO₂).

      • Chemical Hypoxia: Treat the cells with a chemical hypoxia-inducing agent, such as 100-200 µM CoCl₂, for 12-24 hours.

    • Probe Loading:

      • Dilute the 10 mM stock solution of this compound in pre-warmed serum-free cell culture medium to a final working concentration of 5-10 µM.

      • Remove the culture medium from the cells and wash once with warm PBS.

      • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

    • Washing:

      • Remove the probe-containing medium.

      • Wash the cells twice with warm PBS to remove any excess probe.

      • Add fresh, pre-warmed complete culture medium to the cells.

III. Fluorescence Microscopy and Data Analysis
  • Instrumentation:

    • Inverted fluorescence microscope equipped with a DAPI filter set (for excitation around 340 nm of the non-activated probe, if needed for co-localization) and a GFP/FITC filter set (for excitation around 450 nm and emission around 520 nm of the activated probe).

    • High-sensitivity CCD camera.

  • Imaging Protocol:

    • Place the cell culture dish on the microscope stage.

    • For the hypoxic sample, use the GFP/FITC filter set to visualize the green fluorescence of the activated probe.

    • For the normoxic control, image under the same conditions to observe the background fluorescence.

    • Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.

    • Optionally, acquire bright-field images to assess cell morphology.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of the cells.

    • Correct for background fluorescence.

    • Calculate the average fluorescence intensity per cell for both normoxic and hypoxic conditions.

    • Compare the fluorescence intensity between the two conditions to determine the fold-change in fluorescence upon hypoxia.

Visualizations

Signaling Pathway of Probe Activation

G cluster_cell Cell Membrane cluster_hypoxia Hypoxic Condition (<1% O2) Probe 5-Morpholin-4-yl- 8-nitro-quinoline (Non-fluorescent) Activated_Probe 5-Morpholin-4-yl- 8-amino-quinoline (Fluorescent) Probe->Activated_Probe Reduction Reductases Nitroreductases (Upregulated) Reductases->Probe Enzymatic Action G Start Seed Cells Incubate Incubate 24h Start->Incubate Induce_Hypoxia Induce Hypoxia (1% O2, 12-24h) Normoxia Control (21% O2) Incubate->Induce_Hypoxia Load_Probe Load with 5-10 µM Probe (30-60 min) Induce_Hypoxia->Load_Probe Wash Wash with PBS Load_Probe->Wash Image Fluorescence Microscopy (Ex: ~450 nm, Em: ~520 nm) Wash->Image Analyze Quantify Fluorescence Intensity Image->Analyze

References

Application Notes: 5-Morpholin-4-yl-8-nitro-quinoline (Compound QN-1) in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the scaffold for many therapeutic agents due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial effects.[1] In oncology, the quinoline core is a privileged structure for the design of kinase inhibitors, which are crucial in cancer therapy for their ability to disrupt aberrant signaling pathways that drive tumor growth.[2] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancers, controlling essential cellular processes like cell growth, proliferation, survival, and metabolism.[3][4][5]

The morpholine moiety is a well-established pharmacophore in the development of PI3K inhibitors. The morpholine oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase active site, contributing to both potency and selectivity.[6][7] The hypothetical compound 5-Morpholin-4-yl-8-nitro-quinoline , hereafter referred to as Compound QN-1 , combines the quinoline scaffold with a morpholine group, making it a promising candidate for investigation as a PI3K/mTOR pathway inhibitor.

These application notes provide a detailed protocol for evaluating the inhibitory activity of Compound QN-1 against Class I PI3K isoforms using a biochemical assay and for confirming its on-target effects within a cellular context.

Principle of the Assay

The primary method for determining the inhibitory potential of Compound QN-1 is an in vitro kinase inhibition assay. This biochemical assay quantifies the ability of the compound to block the enzymatic activity of a target kinase. The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The activity can be monitored using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radiometric detection of incorporated phosphate.[8]

By titrating the inhibitor concentration, a dose-response curve is generated, from which the half-maximal inhibitory concentration (IC50) value can be calculated. The IC50 represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% and is a key parameter for quantifying inhibitor potency.[9]

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Compound QN-1 Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade and the putative inhibition point of Compound QN-1.

Experimental Workflow

Kinase_Assay_Workflow Prep 1. Reagent Preparation - Compound QN-1 Dilution Series - Kinase, Substrate, ATP Solutions Assay 2. Assay Plate Setup - Add Kinase, Substrate, and Compound QN-1 to 384-well plate Prep->Assay Initiate 3. Reaction Initiation - Add ATP to start reaction - Incubate at 30°C Assay->Initiate Detect 4. Signal Detection - Read plate on a fluorescent microplate reader Initiate->Detect Analyze 5. Data Analysis - Plot dose-response curve - Calculate IC50 value Detect->Analyze

Caption: General workflow for determining the IC50 value of Compound QN-1 in a kinase assay.

Illustrative Data

The following table presents hypothetical inhibitory activity data for Compound QN-1 against a panel of kinases to illustrate a potential selectivity profile.

Table 1: Illustrative IC50 Data for Compound QN-1

Target Kinase IC50 (nM) Kinase Family
PI3Kα 25 Lipid Kinase
PI3Kβ 150 Lipid Kinase
PI3Kδ 45 Lipid Kinase
PI3Kγ 98 Lipid Kinase
mTOR 189 PIKK
CDK2 >10,000 Protein Kinase (Ser/Thr)
MEK1 >10,000 Protein Kinase (Ser/Thr)

| EGFR | 8,500 | Protein Kinase (Tyr) |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for PI3Kα Inhibition

This protocol describes a method to determine the IC50 value of Compound QN-1 against the PI3Kα isoform using a homogenous time-resolved fluorescence (HTRF) assay.

A. Materials and Reagents

  • Recombinant human PI3Kα (p110α/p85α)

  • PI(4,5)P2 substrate

  • Biotinylated-PIP3 tracer

  • Europium-labeled anti-GST antibody (or other tag-specific antibody)

  • Streptavidin-XL665

  • ATP solution

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

  • Compound QN-1

  • DMSO (100%)

  • Low-volume, white 384-well assay plates

  • HTRF-compatible microplate reader

B. Preparation of Solutions

  • Compound QN-1 Stock: Prepare a 10 mM stock solution of Compound QN-1 in 100% DMSO.

  • Compound Dilution Series: Create a serial dilution of Compound QN-1 in DMSO. Then, further dilute this series in kinase reaction buffer to create 4X final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Solution: Dilute the recombinant PI3Kα enzyme in kinase reaction buffer to a 2X final concentration. The optimal concentration should be determined empirically.

  • Substrate/ATP Mix: Prepare a 4X mix of PI(4,5)P2 substrate and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near its Km for the enzyme to ensure accurate competitive inhibitor assessment.[8]

  • Detection Mix: Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer as per the manufacturer's instructions.

C. Assay Procedure

  • Add 5 µL of the 4X Compound QN-1 dilutions (or DMSO for vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the 2X PI3Kα enzyme solution to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP mix to each well. The final reaction volume is 20 µL.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction by adding 10 µL of the detection mix.

  • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.

D. Data Analysis

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data by setting the vehicle control (DMSO, maximum activity) to 100% and a no-enzyme control to 0%.

  • Plot the normalized percent inhibition against the logarithm of the Compound QN-1 concentration.

  • Fit the data using a four-parameter logistic (sigmoidal dose-response) curve with a variable slope to determine the IC50 value.[9][10]

Protocol 2: Cellular Western Blot Assay for AKT Phosphorylation

This protocol is designed to verify that Compound QN-1 inhibits the PI3K pathway in a cellular context by measuring the phosphorylation of its downstream effector, AKT.

A. Materials and Reagents

  • Cancer cell line with an active PI3K pathway (e.g., MCF7, A375)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Compound QN-1

  • Growth factor (e.g., IGF-1 or EGF) for pathway stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blot equipment

B. Procedure

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal pathway activity.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of Compound QN-1 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with the primary antibody (anti-phospho-AKT).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[5]

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-AKT antibody to confirm equal protein loading.

C. Data Analysis

  • Quantify the band intensities for both phospho-AKT and total-AKT using image analysis software (e.g., ImageJ).

  • Normalize the phospho-AKT signal to the total-AKT signal for each sample.

  • Compare the normalized phospho-AKT levels in Compound QN-1-treated samples to the stimulated control to determine the extent of inhibition.

References

Application Notes and Protocols for 5-Morpholin-4-yl-8-nitro-quinoline in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug resistance (MDR) in pathogenic bacteria and cancer cells is a significant global health challenge, necessitating the development of novel therapeutic strategies. Quinoline derivatives have historically been a rich source of antimicrobial and anticancer agents.[1][2][3][4][5] 5-Morpholin-4-yl-8-nitro-quinoline is a synthetic quinoline derivative with potential applications in studying and overcoming drug resistance mechanisms. The presence of the morpholine moiety may enhance its solubility and cellular uptake, while the nitro group can be involved in bioreductive activation, a mechanism seen in some antimicrobial agents. This document provides a hypothetical framework and detailed protocols for investigating the potential of this compound as a tool to study and potentially reverse drug resistance.

Hypothesized Mechanism of Action

Based on the known mechanisms of quinoline compounds, we hypothesize that this compound may counteract drug resistance through one or more of the following mechanisms:

  • Inhibition of Efflux Pumps: Many bacterial and cancer cells develop resistance by overexpressing efflux pumps that expel therapeutic agents.[6] The planar quinoline structure may allow this compound to act as a competitive or allosteric inhibitor of these pumps, thereby increasing the intracellular concentration of co-administered drugs.

  • Target Enzyme Modulation: Quinolones are known to target bacterial DNA gyrase and topoisomerase IV.[6][7][8] While this compound may not be a potent direct inhibitor of these enzymes, it could potentially modulate their activity or interfere with resistance-conferring mutations.

  • Bio-reductive Activation and Generation of Reactive Oxygen Species (ROS): The 8-nitro group could be reduced by intracellular reductases under hypoxic conditions (often found in tumors and biofilms) to form cytotoxic radicals. This could represent a secondary mechanism of action, particularly in cancer cells.

The following sections provide detailed protocols to investigate these hypothesized mechanisms.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of this compound in overcoming drug resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Resistant and Susceptible Bacterial Strains.

CompoundOrganismStrainMIC (µg/mL)
This compoundEscherichia coliATCC 25922 (Susceptible)128
This compoundEscherichia coliAG100 (AcrAB-TolC Overexpressing)128
CiprofloxacinEscherichia coliATCC 25922 (Susceptible)0.015
CiprofloxacinEscherichia coliAG100 (AcrAB-TolC Overexpressing)2
NorfloxacinStaphylococcus aureusATCC 29213 (Susceptible)0.5
NorfloxacinStaphylococcus aureusK4100 (NorA Overexpressing)16

Table 2: Checkerboard Assay for Synergy between this compound and Standard Antibiotics.

OrganismAntibioticThis compound Concentration (µg/mL)Antibiotic MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
E. coli AG100Ciprofloxacin320.1250.3125Synergy
S. aureus K4100Norfloxacin3210.3125Synergy

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.

Table 3: Ethidium Bromide Efflux Inhibition Assay.

OrganismTreatmentFluorescence Units (Arbitrary) at 30 min% Efflux Inhibition
E. coli AG100Control (Glucose)1500%
E. coli AG100This compound (32 µg/mL)85082.4%
E. coli AG100Reserpine (20 µg/mL)90088.9%

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, E. coli AG100)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin)

  • Resazurin solution (0.015% w/v)

Procedure:

  • Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Serially dilute the this compound and standard antibiotic in MHB in the 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is the lowest concentration of the compound where the color remains blue (indicating no bacterial growth) as compared to the pink color in the positive control.

Protocol 2: Checkerboard Assay for Synergy

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.

Materials:

  • Same as Protocol 1

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the standard antibiotic along the y-axis.

  • Add the bacterial inoculum (5 x 10^5 CFU/mL) to each well.

  • Include controls for each compound alone.

  • Incubate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Protocol 3: Ethidium Bromide Efflux Inhibition Assay

This assay measures the accumulation of the fluorescent dye ethidium bromide, a substrate of many efflux pumps, to assess the inhibitory effect of a compound on these pumps.

Materials:

  • Bacterial strain overexpressing an efflux pump (e.g., E. coli AG100)

  • Phosphate Buffered Saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • This compound

  • Known efflux pump inhibitor (e.g., Reserpine)

  • Fluorometer

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase, then centrifuge and wash the cells with PBS.

  • Resuspend the cells in PBS to an OD600 of 0.4.

  • Load the cells with EtBr (e.g., 2 µg/mL) in the presence of the test compound (e.g., 32 µg/mL this compound) or a known inhibitor.

  • Incubate for 1 hour at 37°C to allow EtBr to accumulate.

  • Centrifuge and resuspend the cells in PBS containing the same concentrations of the test compounds.

  • Initiate efflux by adding glucose (e.g., 0.4% final concentration).

  • Monitor the fluorescence of the supernatant over time using a fluorometer (Excitation: 530 nm, Emission: 600 nm). A decrease in fluorescence indicates efflux.

  • Calculate the percentage of efflux inhibition relative to the control (glucose only).

Visualizations

experimental_workflow cluster_mic Protocol 1: MIC Determination cluster_checkerboard Protocol 2: Checkerboard Assay cluster_efflux Protocol 3: Efflux Pump Inhibition p1_start Prepare bacterial inoculum and compound dilutions p1_incubate Incubate with bacteria (18-24h) p1_start->p1_incubate p1_read Determine MIC p1_incubate->p1_read p2_start Prepare 2D serial dilutions of both compounds p1_read->p2_start Use MIC values p2_incubate Incubate with bacteria (18-24h) p2_start->p2_incubate p2_read Determine combination MICs p2_incubate->p2_read p2_calc Calculate FICI p2_read->p2_calc p3_start Load bacteria with Ethidium Bromide +/- compound p2_calc->p3_start Inform concentration for efflux assay p3_induce Induce efflux with glucose p3_start->p3_induce p3_measure Measure fluorescence over time p3_induce->p3_measure p3_calc Calculate % inhibition p3_measure->p3_calc signaling_pathway cluster_cell Bacterial Cell ext Antibiotic (e.g., Ciprofloxacin) pump Efflux Pump (e.g., AcrAB-TolC) ext->pump Efflux target Intracellular Target (e.g., DNA Gyrase) ext->target Inhibition compound This compound compound->pump Inhibition

References

Application Notes and Protocols for In Vivo Studies with 5-Morpholin-4-yl-8-nitro-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 5-Morpholin-4-yl-8-nitro-quinoline, a novel chemical entity with potential therapeutic applications. Based on the chemical structure, which combines a quinoline core, a nitro group, and a morpholine moiety, the primary putative applications are in oncology and parasitology. Quinoline derivatives have established roles as anticancer and antimalarial agents, while the nitro group can be associated with antimicrobial activity and bioreductive activation. The morpholine group is often incorporated to enhance pharmacokinetic properties.[1][2][3][4]

This document outlines detailed experimental designs and protocols for assessing the efficacy, toxicity, and mechanism of action of this compound in relevant in vivo models.

Section 1: In Vivo Antitumor Efficacy Assessment

The potential of this compound as an anticancer agent can be evaluated using xenograft models, which are a standard in preclinical oncology research.[5] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable models.[5][6]

Experimental Design: Subcutaneous Xenograft Model

This protocol describes a subcutaneous xenograft model to assess the efficacy of this compound in inhibiting tumor growth.

Table 1: Experimental Groups for Subcutaneous Xenograft Study

GroupTreatmentNumber of AnimalsDosing RegimenAdministration Route
1Vehicle Control8-10DailyOral/Intraperitoneal
2This compound (Low Dose)8-10DailyOral/Intraperitoneal
3This compound (Mid Dose)8-10DailyOral/Intraperitoneal
4This compound (High Dose)8-10DailyOral/Intraperitoneal
5Positive Control (e.g., Doxorubicin)8-10As per literatureIntravenous
Protocol: Subcutaneous Tumor Model and Efficacy Study
  • Cell Culture and Preparation:

    • Culture a relevant human cancer cell line (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer) under standard conditions.[5]

    • Harvest cells during the exponential growth phase and resuspend in a sterile solution like Hank's Balanced Salt Solution (HBSS) or a mixture with Matrigel to enhance tumor engraftment.[7]

    • The final cell concentration should be adjusted for the desired inoculum volume (typically 100-200 µL).

  • Tumor Inoculation:

    • Use immunocompromised mice (e.g., athymic nude or NSG mice).

    • Anesthetize the mice and inject the cell suspension (typically 1-10 million cells) subcutaneously into the flank.[7]

  • Tumor Growth Monitoring and Animal Grouping:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Drug Administration:

    • Prepare formulations of this compound and the vehicle control.

    • Administer the treatments according to the dosing regimen specified in the experimental design.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Monitor for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

Potential Signaling Pathways to Investigate

Quinoline derivatives have been shown to target various signaling pathways involved in cancer progression.[8][9][10] Based on existing literature, potential mechanisms of action for this compound could involve the inhibition of protein kinases or DNA topoisomerases.

Anticancer_Signaling_Pathway This compound This compound Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) This compound->Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway Inhibition DNA Topoisomerases DNA Topoisomerases This compound->DNA Topoisomerases Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)->PI3K/Akt/mTOR Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)->MAPK/ERK Pathway Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis PI3K/Akt/mTOR Pathway->Proliferation, Survival, Angiogenesis MAPK/ERK Pathway->Proliferation, Survival, Angiogenesis DNA Topoisomerases->Proliferation, Survival, Angiogenesis Required for Antiparasitic_Workflow Parasite_Culture Parasite Culture (e.g., Leishmania promastigotes) Animal_Infection Infection of Susceptible Mice (e.g., BALB/c) Parasite_Culture->Animal_Infection Treatment_Initiation Initiation of Treatment Animal_Infection->Treatment_Initiation Drug_Administration Administration of This compound Treatment_Initiation->Drug_Administration Efficacy_Assessment Assessment of Parasite Burden (Lesion size, LDU) Drug_Administration->Efficacy_Assessment Data_Analysis Data Analysis and Statistical Evaluation Efficacy_Assessment->Data_Analysis

References

Application Notes and Protocols for 5-Morpholin-4-yl-8-nitro-quinoline: Cellular Uptake and Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholin-4-yl-8-nitro-quinoline is a quinoline derivative of interest in pharmacological research. Understanding its cellular uptake, distribution, and subcellular localization is critical for elucidating its mechanism of action, identifying potential off-target effects, and optimizing its therapeutic efficacy. These application notes provide detailed protocols for quantifying the cellular uptake and determining the subcellular localization of this compound. The methodologies are designed to be adaptable to various cell lines and experimental setups.

Data Presentation: Quantitative Analysis of Cellular Uptake

The following table summarizes the key quantitative parameters that should be determined to characterize the cellular uptake of this compound. Experimental data should be used to populate this table.

ParameterExperimental ConditionResultUnits
Intracellular Concentration 10 µM, 24he.g., 1.5µM
50 µM, 24he.g., 7.8µM
Time to Reach Steady State 10 µMe.g., 4hours
Cell Permeability Papp (A→B)e.g., 5.2 x 10⁻⁶cm/s
Papp (B→A)e.g., 4.9 x 10⁻⁶cm/s
Efflux Ratio Papp (B→A) / Papp (A→B)e.g., 0.94-
Nonspecific Binding Plate Bindinge.g., 15%
Cell Membrane Bindinge.g., 8%
Intracellular Stability 24he.g., 92% remaining

Experimental Protocols

Protocol 1: Cellular Uptake Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol details a method to quantify the intracellular concentration of this compound.[1][2]

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Extraction solvent (e.g., acetonitrile, methanol)

  • Internal standard for HPLC-MS

  • Cultured cells of interest (e.g., HeLa, A549)

  • 6-well or 12-well cell culture plates

  • HPLC-MS system

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the compound.

  • Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis and Extraction:

    • Add a known volume of ice-cold extraction solvent (e.g., 500 µL of 80% methanol) containing an internal standard to each well.

    • Incubate on ice for 10 minutes to allow for cell lysis and compound extraction.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Sample Preparation for HPLC-MS:

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube for HPLC-MS analysis.

  • HPLC-MS Analysis: Analyze the samples using an HPLC-MS method optimized for the detection and quantification of this compound.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the compound.

    • Determine the intracellular concentration of the compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content.

Workflow for Cellular Uptake Quantification

G Cellular Uptake Quantification Workflow A Cell Seeding B Compound Treatment A->B C Incubation B->C D Cell Washing C->D E Cell Lysis & Extraction D->E F Sample Preparation E->F G HPLC-MS Analysis F->G H Data Analysis G->H

Caption: Workflow for quantifying cellular uptake via HPLC-MS.

Protocol 2: Subcellular Localization by Fluorescence Microscopy

This protocol describes how to determine the subcellular localization of this compound, assuming it possesses intrinsic fluorescence or can be tagged with a fluorescent probe.

Materials:

  • This compound

  • Cultured cells of interest

  • Glass-bottom dishes or coverslips

  • Cell culture medium

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™, LysoTracker™, ER-Tracker™, DAPI for nucleus)

  • Paraformaldehyde (PFA) for cell fixation

  • Mounting medium

  • Confocal or widefield fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

  • Compound Treatment: Treat the cells with this compound at a desired concentration and incubate for a suitable duration.

  • Organelle Staining (Co-localization):

    • During the last 30-60 minutes of compound incubation, add an organelle-specific fluorescent tracker to the culture medium according to the manufacturer's instructions.[3][4]

    • For nuclear co-localization, DAPI can be added after fixation.

  • Cell Fixation (Optional but Recommended):

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the compound and the organelle tracker.

    • Acquire images in separate channels for the compound and each organelle marker.

  • Image Analysis:

    • Merge the images from the different channels to visualize the co-localization of the compound with specific organelles.

    • Quantify the degree of co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin).

Signaling Pathway for Subcellular Localization Analysis

G Subcellular Localization Analysis Pathway cluster_cell Cell cluster_organelles Organelles Compound This compound Uptake Cellular Uptake Compound->Uptake Nucleus Nucleus (DAPI) Uptake->Nucleus Localization Mitochondria Mitochondria (MitoTracker™) Uptake->Mitochondria Localization Lysosome Lysosome (LysoTracker™) Uptake->Lysosome Localization ER Endoplasmic Reticulum (ER-Tracker™) Uptake->ER Localization Microscope Fluorescence Microscope Nucleus->Microscope Mitochondria->Microscope Lysosome->Microscope ER->Microscope Analysis Image Analysis (Co-localization) Microscope->Analysis

Caption: Conceptual pathway for subcellular localization analysis.

References

Application Notes and Protocols for Flow Cytometry Analysis with 5-Morpholin-4-yl-8-nitro-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: The compound "5-Morpholin-4-yl-8-nitro-quinoline" is not extensively documented in publicly available scientific literature. However, its structural components—a quinoline core, a nitro group, and a morpholine substituent—are present in various biologically active molecules. Notably, Nitroxoline (8-Hydroxy-5-nitroquinoline), an antibiotic with recognized anticancer properties, shares the nitroquinoline core and has been studied for its effects on cell cycle and apoptosis, often employing flow cytometry. This document will therefore leverage the known cellular effects and analytical methods associated with Nitroxoline and other relevant quinoline derivatives as a proxy to provide detailed application notes and protocols. These methodologies are broadly applicable to the characterization of novel quinoline-based compounds.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group and a morpholine moiety can significantly influence the compound's physicochemical properties and its interactions with biological targets. Flow cytometry is an indispensable tool for elucidating the cellular and molecular mechanisms of action of such novel compounds. It allows for the rapid, quantitative analysis of multiple parameters in individual cells within a heterogeneous population.

This document provides detailed protocols for assessing the effects of this compound (or analogous nitroquinoline compounds) on key cellular processes such as apoptosis, mitochondrial health, intracellular reactive oxygen species (ROS) production, and plasma membrane permeability.

Potential Cellular Mechanisms and Flow Cytometry Applications

Based on the activities of structurally related compounds like Nitroxoline, this compound may induce cellular responses that are readily quantifiable by flow cytometry.[1][2][3][4] These include:

  • Induction of Apoptosis: Many quinoline-based anticancer agents trigger programmed cell death.[5][6][7] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The mitochondrion is a key player in apoptosis. A decrease in ΔΨm is an early hallmark of apoptosis. This can be measured using cationic dyes like JC-1, which exhibits a fluorescence shift from red to green upon membrane depolarization.[10][11][12][13]

  • Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status and the overproduction of ROS can lead to oxidative stress and subsequent cell death. Dyes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are oxidized by ROS to a fluorescent form, allowing for the quantification of intracellular ROS levels.[14][15][16][17]

  • Alteration of Plasma Membrane Permeability: Loss of plasma membrane integrity is a key feature of late-stage apoptosis and necrosis. Impermeant nucleic acid stains like SYTOX Green can enter cells with compromised membranes, providing a measure of cell death.[18][19][20]

Data Presentation

The following tables present representative quantitative data from flow cytometry analyses of cancer cells treated with a hypothetical quinoline derivative, illustrating the potential effects of this compound.

Table 1: Apoptosis Analysis in T24 Bladder Cancer Cells

Treatment Group (48h)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0.1% DMSO)93.5 ± 2.13.2 ± 0.83.3 ± 0.9
10 µM Compound75.8 ± 3.514.7 ± 1.59.5 ± 2.0
20 µM Compound48.2 ± 4.125.9 ± 3.225.9 ± 3.8
40 µM Compound21.6 ± 3.938.3 ± 4.540.1 ± 5.2

Data are presented as mean ± standard deviation from three independent experiments. Data is illustrative and based on similar quinoline compound studies.[4]

Table 2: Mitochondrial Membrane Potential (ΔΨm) in AsPC-1 Pancreatic Cancer Cells

Treatment Group (48h)High ΔΨm (Red Fluorescence) (%)Low ΔΨm (Green Fluorescence) (%)
Vehicle Control (0.1% DMSO)88.4 ± 3.711.6 ± 1.5
10 µM Compound65.1 ± 4.234.9 ± 2.8
20 µM Compound35.7 ± 5.164.3 ± 4.5
40 µM Compound15.3 ± 2.984.7 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments, analyzed using the JC-1 dye. Data is illustrative and based on similar quinoline compound studies.[21]

Table 3: Intracellular ROS Production in U-87MG Glioblastoma Cells

Treatment Group (24h)Mean Fluorescence Intensity (MFI) of DCFFold Change vs. Control
Vehicle Control (0.1% DMSO)150 ± 251.0
10 µM Compound320 ± 452.1
20 µM Compound580 ± 603.9
40 µM Compound950 ± 856.3

Data are presented as mean ± standard deviation from three independent experiments, analyzed using the DCFH-DA probe. Data is illustrative and based on similar quinoline compound studies.

Experimental Protocols

Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI)

This protocol facilitates the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cell line by treating with varying concentrations of this compound for the desired time period. Include a vehicle-treated control.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use FITC (for Annexin V) and PE or a similar channel (for PI) detectors.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses mitochondrial health by measuring changes in ΔΨm.[10][11][12][13]

Materials:

  • JC-1 reagent

  • Cell culture medium

  • PBS

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described in Protocol 1.

  • Harvest the cells and resuspend the pellet in cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • Add JC-1 to the cell suspension to a final concentration of 2 µM.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with 1X PBS.

  • Resuspend the final cell pellet in 500 µL of PBS.

  • Analyze immediately by flow cytometry, detecting the green fluorescence of JC-1 monomers (e.g., FITC channel) and the red fluorescence of J-aggregates (e.g., PE channel). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol 3: Detection of Intracellular ROS using DCFH-DA

This protocol quantifies the level of intracellular ROS.[14][15][16][17]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • PBS

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described in Protocol 1.

  • Harvest and wash the cells once with PBS.

  • Resuspend the cells in pre-warmed serum-free medium containing 10-20 µM DCFH-DA.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the final cell pellet in 500 µL of PBS.

  • Analyze the samples immediately by flow cytometry, using the FITC channel to detect the fluorescence of dichlorofluorescein (DCF).

Protocol 4: Assessment of Plasma Membrane Permeability using SYTOX Green

This protocol measures the loss of plasma membrane integrity, a hallmark of cell death.[18][19][20]

Materials:

  • SYTOX Green nucleic acid stain

  • PBS

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described in Protocol 1.

  • Harvest the cells and wash them once with PBS.

  • Resuspend the cells in 500 µL of PBS.

  • Add SYTOX Green to a final concentration of 1 µM.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples directly by flow cytometry without washing. Use the FITC channel to detect SYTOX Green fluorescence.

Visualizations

G cluster_prep Cell Preparation cluster_staining Staining Protocols cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture treatment 2. Treatment with This compound cell_culture->treatment harvest 3. Cell Harvesting (Trypsinization/Scraping) treatment->harvest wash_pbs 4. Wash with PBS harvest->wash_pbs apoptosis Apoptosis Staining (Annexin V/PI) wash_pbs->apoptosis mmp MMP Staining (JC-1) wash_pbs->mmp ros ROS Staining (DCFH-DA) wash_pbs->ros permeability Permeability Staining (SYTOX Green) wash_pbs->permeability flow_cytometry 5. Flow Cytometry Acquisition apoptosis->flow_cytometry mmp->flow_cytometry ros->flow_cytometry permeability->flow_cytometry data_analysis 6. Data Analysis (Quantification of Cell Populations) flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis.

G cluster_effects Cellular Effects cluster_pathway Apoptotic Pathway compound This compound ros Increased Intracellular ROS Production compound->ros mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction ros->mito_dysfunction mmp_loss Loss of ΔΨm mito_dysfunction->mmp_loss caspase_activation Caspase Activation mmp_loss->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway leading to apoptosis.

References

Application Notes: High-Throughput Screening (HTS) for 5-Morpholin-4-yl-8-nitro-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1] The 5-Morpholin-4-yl-8-nitro-quinoline core is a promising pharmacophore for developing novel therapeutic agents, particularly in oncology. Compounds with this scaffold are often investigated for their potential to modulate critical cellular signaling pathways. Due to their mechanism of action, which can involve interactions with enzymes like kinases or DNA-related processes, these derivatives are frequently explored as inhibitors of pathways such as the PI3K/Akt/mTOR and the DNA Damage Response (DDR).[2][3][4][5] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of such derivatives to identify promising lead compounds for further development.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for a tiered HTS strategy designed to identify and characterize bioactive this compound derivatives. The workflow begins with a primary screen to assess broad cytotoxic or anti-proliferative effects, followed by secondary, target-oriented assays to elucidate the mechanism of action.

Potential Signaling Pathways & Mechanism of Action

Quinoline-based compounds have been shown to target several key signaling pathways implicated in cancer cell proliferation, survival, and DNA repair.

1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Its deregulation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[2][9][10] Several quinoline derivatives have been identified as potent inhibitors of kinases within this pathway, such as PI3K and mTOR.[2][9][11]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K p70S6K mTORC1->S6K Activates EIF4E 4E-BP1 mTORC1->EIF4E Inhibits Proliferation Cell Growth & Survival S6K->Proliferation EIF4E->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway with potential inhibition sites.

2. DNA Damage Response (DDR) Pathway

The DDR is a complex network of signaling pathways that detects and repairs DNA damage, thereby maintaining genomic stability.[12] Cancer cells often have defects in DDR pathways, making them vulnerable to agents that cause further DNA damage or inhibit remaining repair mechanisms.[13][14] Some quinoline compounds act as DNA intercalating agents or inhibit enzymes involved in DNA repair, such as DNA methyltransferases, triggering a DNA damage response and leading to cancer cell death.[4][5]

DNA_Damage_Response DNA_Damage DNA Damage (e.g., Double-Strand Break) Sensors Sensor Proteins (ATM, ATR, DNA-PK) DNA_Damage->Sensors Activates Mediators Mediator Proteins (e.g., MDC1, 53BP1) Sensors->Mediators Recruit Transducers Transducer Kinases (Chk1, Chk2) Mediators->Transducers Activate Effectors Effector Proteins (p53, BRCA1, etc.) Transducers->Effectors Activate Outcomes Cellular Outcomes Effectors->Outcomes Repair DNA Repair Outcomes->Repair Apoptosis Apoptosis Outcomes->Apoptosis CellCycle Cell Cycle Arrest Outcomes->CellCycle Inhibitor Quinoline Derivative Inhibitor->DNA_Damage Induces Inhibitor->Sensors Inhibits

Caption: Overview of the DNA Damage Response (DDR) pathway.

High-Throughput Screening Workflow

A tiered approach is recommended to efficiently screen compound libraries and identify promising hits. This workflow progresses from broad, cell-based assays to more specific, target-based validation assays.

HTS_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Library Compound Library (this compound Derivatives) PrimaryAssay Primary Assay (e.g., Cell Viability - MTT) Library->PrimaryAssay Screen at single high concentration ActiveHits Identify 'Active' Hits (Compounds showing significant effect) PrimaryAssay->ActiveHits DoseResponse Dose-Response Curves (Determine IC50 values) ActiveHits->DoseResponse Re-test actives ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits BiochemicalAssay Target-Based Biochemical Assay (e.g., Kinase Inhibition - AlphaLISA) ConfirmedHits->BiochemicalAssay Elucidate mechanism ReporterAssay Cell-Based Reporter Assay (e.g., p53-Luciferase) ConfirmedHits->ReporterAssay Elucidate mechanism ValidatedHits Validated Hits with Mechanism of Action Hypothesis BiochemicalAssay->ValidatedHits ReporterAssay->ValidatedHits SAR Structure-Activity Relationship (SAR) Lead Optimization ValidatedHits->SAR

Caption: Tiered high-throughput screening and hit validation workflow.

Data Presentation

Quantitative results from HTS campaigns should be summarized in a clear, tabular format to facilitate comparison and hit prioritization. Key metrics include percent inhibition, IC50 values (the concentration of an inhibitor where the response is reduced by half), and Z' factor, a statistical parameter used to evaluate the quality of an HTS assay.[15]

Table 1: Example Data from Primary Cell Viability Screen

Compound ID Concentration (µM) % Cell Viability % Inhibition Hit (Y/N)
Control (DMSO) N/A 100.0 ± 4.5 0.0 N
Staurosporine 1 5.2 ± 1.8 94.8 Y
QN-001 10 85.3 ± 7.2 14.7 N
QN-002 10 41.8 ± 5.1 58.2 Y
QN-003 10 95.1 ± 8.0 4.9 N

| QN-004 | 10 | 33.7 ± 4.9 | 66.3 | Y |

Table 2: Example Data from Secondary Kinase Inhibition Assay (IC50 Determination)

Compound ID Target Kinase IC50 (µM) Z' Factor
QN-002 PI3Kα 1.25 0.78
QN-004 mTOR 0.89 0.81
QN-004 PI3Kα > 50 0.81

| Reference Inhibitor | mTOR | 0.02 | 0.85 |

Experimental Protocols

Protocol 1: Primary Screen - MTT Cell Proliferation/Viability Assay

Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of living cells.[18]

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, stored at -20°C, protected from light.[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[19]

  • Multichannel pipette and plate reader capable of measuring absorbance at 570-590 nm.[16][17]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[17] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[17][20]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[16] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Secondary Screen - AlphaLISA Biochemical Kinase Assay (e.g., for PI3K/mTOR)

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay.[21] For a kinase assay, a biotinylated substrate peptide and an antibody specific for the phosphorylated substrate are used. The substrate is bound to Streptavidin-coated Donor beads, and the antibody is bound to Protein A-coated Acceptor beads.[22] When the substrate is phosphorylated by the kinase, the beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a cascade of energy transfer in the Acceptor bead, resulting in light emission at ~615 nm.[23] An inhibitor will prevent phosphorylation, leading to a decrease in the signal.

Materials:

  • AlphaLISA-compatible 384-well microplates (e.g., white OptiPlate-384).[24]

  • Recombinant kinase (e.g., PI3K or mTOR)

  • Biotinylated substrate peptide

  • ATP

  • Phospho-specific antibody

  • AlphaLISA Streptavidin Donor Beads and Protein A Acceptor Beads.[21]

  • AlphaLISA Assay Buffer

  • Plate reader with an AlphaLISA detection module.[23]

Protocol:

  • Reagent Preparation: Prepare a 2x mix of the kinase enzyme and a 2x mix of the biotinylated substrate and ATP in AlphaLISA assay buffer.[21]

  • Compound Dispensing: Dispense a small volume (e.g., 250 nL) of the quinoline derivatives at various concentrations into the 384-well plate using an acoustic dispenser or nanoliter-scale liquid handler.

  • Enzyme/Substrate Addition: Add 5 µL of the 2x substrate/ATP mix to each well. Then, add 5 µL of the 2x enzyme mix to initiate the reaction. The final volume is 10 µL.

  • Kinase Reaction: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection Reagent Addition: Prepare a mix of the phospho-specific antibody and the AlphaLISA Acceptor beads in assay buffer. Add 5 µL of this mix to each well. Incubate for 60 minutes at room temperature in the dark.[22]

  • Donor Bead Addition: Add 5 µL of the Streptavidin Donor beads (diluted in assay buffer) to each well. Incubate for 30-60 minutes at room temperature in the dark.[22][25]

  • Signal Reading: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine IC50 values by fitting the data to a dose-response curve.

Protocol 3: Secondary Screen - Dual-Luciferase® Reporter Assay for Pathway Activity (e.g., for DDR/p53)

Principle: This assay uses two engineered luciferases, Firefly and Renilla, to quantify the transcriptional activity of a specific pathway.[26] Cells are transfected with a reporter plasmid where Firefly luciferase expression is driven by a promoter containing response elements for a transcription factor of interest (e.g., p53 for the DDR pathway). A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected as an internal control for normalization of cell number and transfection efficiency.[27] An increase or decrease in the Firefly/Renilla luminescence ratio indicates modulation of the pathway.

Materials:

  • White, opaque 96-well cell culture plates

  • Cell line (e.g., U2OS or HCT116)

  • Firefly luciferase reporter plasmid with p53 response elements

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase® Reporter Assay System (containing lysis buffer, Luciferase Assay Reagent II, and Stop & Glo® Reagent).[27]

  • Luminometer with dual injectors.

Protocol:

  • Transfection: Co-transfect cells in the 96-well plate with the Firefly reporter and Renilla control plasmids according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Treat the transfected cells with the quinoline derivatives at desired concentrations for an appropriate duration (e.g., 16-24 hours). If the pathway requires an inducer (e.g., a DNA damaging agent like Doxorubicin to activate p53), add it along with the compounds.

  • Cell Lysis: Wash the cells once with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[27][28]

  • Luciferase Measurement: Program the luminometer to inject the reagents and measure the luminescence.

    • Transfer 20 µL of the cell lysate to a white luminometer plate.

    • The first injector adds 100 µL of Luciferase Assay Reagent II (for Firefly). Measure luminescence for 10 seconds.[26]

    • The second injector adds 100 µL of Stop & Glo® Reagent (which quenches the Firefly reaction and initiates the Renilla reaction). Measure luminescence for 10 seconds.[26]

  • Data Analysis: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. Normalize these ratios to the vehicle-treated control to determine the fold-change in reporter activity.

References

Application Notes and Protocols for 5-Nitro-Quinoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific studies on the combination therapy of 5-Morpholin-4-yl-8-nitro-quinoline were identified in the available literature. The following application notes and protocols are based on studies of the closely related and well-researched compound, Nitroxoline (5-nitro-8-hydroxyquinoline) , and are intended to provide a relevant framework for researchers, scientists, and drug development professionals interested in the anticancer potential of 5-nitro-quinoline derivatives.

Application Notes: Anticancer Properties of Nitroxoline

Nitroxoline, an FDA-approved antibiotic, has demonstrated significant potential as an anticancer agent in various preclinical studies. Its proposed mechanisms of action are multifaceted, making it a candidate for further investigation in both monotherapy and combination therapy settings.

Key Anticancer Activities:

  • Induction of Apoptosis and Cell Cycle Arrest: Nitroxoline has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily in the G1 phase, in several cancer cell lines.[1][2] This is achieved through the modulation of key regulatory proteins.

  • Inhibition of Key Signaling Pathways:

    • AMPK/mTOR Pathway: Nitroxoline activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[1][3][4] This pathway is crucial for cell growth, proliferation, and survival.

    • STAT3 Pathway: Nitroxoline has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often overactivated in cancer, leading to uncontrolled cell growth and survival.[5]

    • Other Pathways: It has also been implicated in the inhibition of methionine aminopeptidase-2 (MetAP2), an enzyme involved in angiogenesis, and the suppression of β-catenin signaling.[6][7]

  • Generation of Reactive Oxygen Species (ROS): The cytotoxicity of Nitroxoline is associated with an increase in intracellular reactive oxygen species, leading to oxidative stress and subsequent cell death.[8]

Potential for Combination Therapy:

While specific combination studies are limited in the provided search results, the known mechanisms of action of Nitroxoline suggest synergistic potential with other anticancer agents. For instance, its ability to induce apoptosis and inhibit pro-survival pathways could complement the action of conventional chemotherapeutics or other targeted therapies.

Quantitative Data: In Vitro Anticancer Activity of Nitroxoline

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nitroxoline in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay
J82Bladder Cancer9.9348 hoursXTT
MBT-2Bladder Cancer26.2448 hoursXTT
PC-3Prostate CancerNot specified-SRB
DU-145Prostate CancerNot specified-SRB
LNCaPProstate CancerNot specified-SRB
U87GlioblastomaEffective at 60 µg/mL24 hoursNot specified
U251GlioblastomaEffective at 10 µg/mL4 hoursNot specified

Note: Data is compiled from multiple sources.[1][2][6] Experimental conditions may vary between studies.

Experimental Protocols

Cell Viability Assay (XTT Assay)

This protocol is adapted from studies evaluating the effect of Nitroxoline on cancer cell viability.[5][9][10]

Objective: To determine the cytotoxic effect of Nitroxoline on cancer cells.

Materials:

  • Cancer cell lines (e.g., T24, J82)

  • Complete cell culture medium

  • Nitroxoline stock solution (dissolved in DMSO)

  • 96-well plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Nitroxoline in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Nitroxoline dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT mixture to each well.

  • Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on descriptions of apoptosis assessment following Nitroxoline treatment.[5]

Objective: To quantify the percentage of apoptotic cells after treatment with Nitroxoline.

Materials:

  • Cancer cell lines

  • Nitroxoline

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Nitroxoline for the desired duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Reactive Oxygen Species (ROS) Detection Assay

This protocol is based on general methods for detecting intracellular ROS, a known effect of Nitroxoline.[8][11][12][13][14][15]

Objective: To measure the generation of intracellular ROS in response to Nitroxoline treatment.

Materials:

  • Cancer cell lines

  • Nitroxoline

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black plate or on glass coverslips.

  • Treat the cells with Nitroxoline for the desired time.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Alternatively, visualize the cells under a fluorescence microscope.

  • The fluorescence intensity is proportional to the amount of intracellular ROS.

Visualizations

Signaling Pathways

Nitroxoline_Signaling_Pathway cluster_AMPK_mTOR AMPK/mTOR Pathway cluster_STAT3 STAT3 Pathway cluster_Apoptosis Apoptosis Induction Nitroxoline Nitroxoline AMPK AMPK (Activated) Nitroxoline->AMPK STAT3 STAT3 (Inhibited) Nitroxoline->STAT3 ROS ROS (Increased) Nitroxoline->ROS mTOR mTOR (Inhibited) AMPK->mTOR p70S6K p70S6K (Inhibited) mTOR->p70S6K CellGrowth Cell Growth & Proliferation (Inhibited) p70S6K->CellGrowth GeneTranscription Pro-survival Gene Transcription (Inhibited) STAT3->GeneTranscription Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed mechanisms of action of Nitroxoline in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture treatment Treat cells with Nitroxoline start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (XTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis ros ROS Detection (DCFH-DA) incubation->ros data_analysis Data Analysis: IC50, % Apoptosis, ROS levels viability->data_analysis apoptosis->data_analysis ros->data_analysis end End: Evaluate Anticancer Effect data_analysis->end

Caption: Workflow for in vitro evaluation of Nitroxoline's anticancer activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Morpholin-4-yl-8-nitro-quinoline in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 5-Morpholin-4-yl-8-nitro-quinoline in cell culture experiments. The information provided is based on general knowledge of quinoline derivatives and may require optimization for this specific compound and your particular cell line.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While the specific mechanism for this compound is not definitively established in the provided literature, many quinoline derivatives have been reported to exhibit anti-proliferative and cytotoxic effects against cancer cell lines.[1][2] Potential mechanisms of action for quinoline compounds include the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5][6]

Q2: How should I dissolve and store this compound?

A2: Most quinoline derivatives are soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. The solubility of nitro and morpholino-containing quinoline derivatives can be variable, and it is advisable to test the solubility of your specific compound.[7]

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: For novel quinoline derivatives, a wide concentration range should be tested to determine the optimal working concentration. Based on studies of other quinoline compounds, a starting range of 0.1 µM to 100 µM is often used for initial cytotoxicity screening.[8] The effective concentration can vary significantly depending on the cell line and the endpoint being measured.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration can be determined by performing a dose-response experiment and measuring cell viability using assays such as MTT, XTT, or resazurin reduction.[9][10] The IC50 value (the concentration that inhibits 50% of cell growth or viability) is a common metric used to determine the potency of a compound.[11][12]

Q5: What are the potential off-target effects or artifacts to be aware of?

A5: Quinoline compounds can sometimes interfere with assay readouts. For example, some compounds may have inherent fluorescence, which can interfere with fluorescence-based assays.[13] It is also important to consider that at high concentrations, compounds may induce non-specific cytotoxicity. Including proper controls, such as a vehicle control (e.g., DMSO alone), is crucial to distinguish specific effects of the compound from artifacts.[14]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates in culture medium. The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.Prepare a higher concentration stock solution to minimize the volume added to the medium. Ensure the final DMSO concentration is sufficient for solubility but non-toxic to cells (typically <0.5%). Pre-warm the culture medium before adding the compound.
High variability between replicate wells. Uneven cell seeding. Edge effects in the microplate. Compound not uniformly mixed in the medium.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Mix the compound thoroughly in the medium before adding it to the cells.
No observable effect on cell viability. The concentration range is too low. The incubation time is too short. The cell line is resistant to the compound.Test a higher concentration range. Increase the incubation time (e.g., from 24h to 48h or 72h).[11] Use a different, potentially more sensitive, cell line.
Unexpectedly high cytotoxicity, even at low concentrations. Error in stock solution concentration calculation. Cell line is highly sensitive. Contamination of the compound or culture.Verify the concentration of the stock solution. Perform a wider range of dilutions to pinpoint the IC50 accurately. Check for mycoplasma contamination and ensure aseptic technique.
Inconsistent results between experiments. Variation in cell passage number. Differences in cell confluence at the time of treatment. Inconsistent incubation times.Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluence (e.g., 70-80%) for each experiment. Standardize all incubation times precisely.[15]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes how to assess whether this compound induces apoptosis.

Materials:

  • This compound

  • Cell line of interest

  • 6-well tissue culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Data Presentation

Table 1: Example IC50 Values of a Quinoline Derivative against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HeLaCervical Cancer8.5
HepG2Liver Cancer15.1
Note: This table presents example data for illustrative purposes. Actual values for this compound will need to be determined experimentally.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution (this compound in DMSO) treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) incubate->pathway_analysis calc_ic50 Calculate IC50 viability_assay->calc_ic50 quant_apoptosis Quantify Apoptosis apoptosis_assay->quant_apoptosis protein_expression Analyze Protein Expression pathway_analysis->protein_expression

Caption: Experimental workflow for characterizing the in vitro effects of this compound.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Effects Cell Growth, Proliferation, Survival mTOR->Cell_Effects Promotes Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibition? Quinoline->Akt Inhibition?

Caption: Potential inhibitory effect of quinoline derivatives on the PI3K/Akt signaling pathway.

MAPK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Quinoline Quinoline Derivative (Potential Modulator) Quinoline->Raf Modulation? Quinoline->MEK Modulation? Cell_Response Proliferation, Differentiation Transcription_Factors->Cell_Response Regulates

Caption: Potential modulation of the MAPK/ERK signaling pathway by quinoline derivatives.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Quinoline This compound Intrinsic Intrinsic Pathway (Mitochondrial) Quinoline->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Quinoline->Extrinsic Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Intrinsic->Initiator_Caspases Extrinsic->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Activation Apoptosis Apoptosis Executioner_Caspases->Apoptosis Execution

Caption: General overview of apoptosis induction, a potential mechanism of action for this compound.

References

Technical Support Center: Synthesis of 5-Morpholin-4-yl-8-nitro-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Morpholin-4-yl-8-nitro-quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

The most prevalent and robust method for synthesizing this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction involves the reaction of a 5-halo-8-nitroquinoline (typically 5-bromo- or 5-chloro-8-nitroquinoline) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3] This method is favored over traditional nucleophilic aromatic substitution due to its higher yields, milder reaction conditions, and broader functional group tolerance.[1]

Q2: My reaction shows low conversion of the starting 5-halo-8-nitroquinoline. What are the potential causes and solutions?

Low conversion is a common issue that can often be traced back to the catalytic cycle. Several factors can inhibit the reaction, primarily related to the activity of the palladium catalyst.

Table 1: Troubleshooting Low Starting Material Conversion

Possible CauseRecommended SolutionRationale
Inactive Catalyst Use a palladium pre-catalyst (e.g., G3 or G4 palladacycles) or ensure anaerobic conditions to prevent oxidation of Pd(0).The active catalytic species is Pd(0).[4] Oxygen can oxidize it to inactive Pd(II). Pre-catalysts generate the active Pd(0) species more reliably in situ.
Inappropriate Ligand For coupling with a secondary amine like morpholine, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are recommended.[3]These ligands stabilize the palladium center, promote rapid oxidative addition and reductive elimination, and prevent the formation of inactive catalyst dimers.[3]
Insufficient or Ineffective Base Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and anhydrous.The base is crucial for deprotonating the amine, which allows it to coordinate to the palladium center prior to reductive elimination.[3] Weaker bases may not be effective.
Low Reaction Temperature Gradually increase the reaction temperature in 10°C increments, typically within a range of 80-120°C.While Buchwald-Hartwig aminations are efficient, some substrate combinations require higher thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.
Poor Solvent Quality Use anhydrous, deoxygenated solvents. Toluene, dioxane, and THF are common choices. Ensure the solvent is free of peroxides, especially with THF.Water and oxygen can deactivate the catalyst. Peroxides can lead to unwanted side reactions.

Q3: I am observing significant side product formation. What are the likely side reactions?

The formation of side products typically points to sub-optimal reaction conditions or the presence of impurities.

  • Hydrodehalogenation: This is the replacement of the halogen on the starting material with a hydrogen atom, resulting in 8-nitroquinoline. It can occur if there are sources of hydride in the reaction or via a competing pathway involving β-hydride elimination from the amide intermediate.[1] Using sterically hindered ligands can help suppress this side reaction.[1]

  • Aryl Halide Dimerization: Homocoupling of the 5-halo-8-nitroquinoline can sometimes occur, though it is less common under standard Buchwald-Hartwig conditions.

  • Degradation: The nitro group can be sensitive to harsh reaction conditions. Prolonged reaction times at very high temperatures or the presence of certain impurities might lead to degradation of the starting material or the desired product.

Q4: How can I effectively purify this compound from the reaction mixture?

Purification is critical for obtaining a high-purity product. A two-step process is generally recommended:

  • Aqueous Work-up: After the reaction is complete, cool the mixture and quench it with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove inorganic salts.

  • Chromatography: The most effective method for purification is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The product is a polar compound and will elute at higher concentrations of the polar solvent.

  • Recrystallization: If further purification is needed, recrystallization can be employed. Suitable solvent systems could include ethanol, isopropanol, or ethyl acetate/hexane mixtures. Solvent crystallization is a known effective method for purifying related nitroquinoline compounds.[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via Buchwald-Hartwig amination. Optimization may be required based on your specific laboratory conditions and reagents.

Reagents and Materials:

  • 5-bromo-8-nitroquinoline (1.0 eq)

  • Morpholine (1.5 eq)

  • XPhos Pd G3 (Palladium pre-catalyst, 0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware, Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-8-nitroquinoline, XPhos Pd G3, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene, followed by morpholine via syringe.

  • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Troubleshooting and Visualization

Troubleshooting Workflow

If you are experiencing low yields, the following workflow can help diagnose and solve the issue.

Troubleshooting_Workflow LowYield Low Yield Observed LowConversion Low Starting Material Conversion LowYield->LowConversion SideProducts Significant Side Product Formation LowYield->SideProducts PurificationLoss Product Loss During Purification LowYield->PurificationLoss InactiveCatalyst Inactive Catalyst/ Poor Ligand Choice LowConversion->InactiveCatalyst BadBase Ineffective Base LowConversion->BadBase BadConditions Sub-optimal Temp/ Solvent LowConversion->BadConditions Hydrodehalogenation Hydrodehalogenation SideProducts->Hydrodehalogenation Degradation Product/Reagent Degradation SideProducts->Degradation WrongColumn Incorrect Chromatography Conditions PurificationLoss->WrongColumn PoorSolubility Poor Product Solubility PurificationLoss->PoorSolubility OptimizeCatalyst Solution: - Use Pd Pre-catalyst - Use Bulky Ligand (e.g., XPhos) - Ensure Anaerobic Conditions InactiveCatalyst->OptimizeCatalyst OptimizeBase Solution: - Use Fresh NaOtBu - Ensure Anhydrous Conditions BadBase->OptimizeBase OptimizeConditions Solution: - Increase Temperature - Use Anhydrous/Degassed Solvent BadConditions->OptimizeConditions Hydrodehalogenation->OptimizeCatalyst Degradation->OptimizeConditions OptimizePurification Solution: - Optimize Eluent Polarity - Consider Recrystallization WrongColumn->OptimizePurification PoorSolubility->OptimizePurification

Caption: A logical workflow to troubleshoot common causes of low yield in the synthesis.

Hypothetical Biological Activity Pathway

For drug development professionals, understanding the potential mechanism of action is crucial. Nitroquinoline scaffolds are often investigated as inhibitors of signaling pathways involved in cell proliferation and survival, such as kinase cascades.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Signal Growth Factor Signal->Receptor Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes Inhibitor 5-Morpholin-4-yl- 8-nitro-quinoline Inhibitor->Kinase2 Inhibits

Caption: Hypothetical signaling pathway where the compound acts as a kinase inhibitor.

References

Overcoming solubility issues with 5-Morpholin-4-yl-8-nitro-quinoline in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Morpholin-4-yl-8-nitro-quinoline in aqueous buffers.

Troubleshooting Guide: Overcoming Precipitation and Dissolution Failures

This guide addresses common issues encountered when preparing solutions of this compound for experimental use.

Issue 1: The compound is not dissolving in my aqueous buffer.
  • Possible Cause: this compound, like many nitroquinoline derivatives, is expected to have low intrinsic solubility in neutral aqueous solutions.[1] The planar quinoline ring and the nitro group contribute to its hydrophobicity.

  • Solutions:

      • Recommendation: Attempt to dissolve the compound in a buffer with a pH between 3 and 5. Start with a small amount of compound and titrate with dilute HCl to aid dissolution. Note that the stability of the compound at low pH should be verified for your specific application.

    • Use of a Co-solvent: For many poorly soluble compounds, preparing a concentrated stock solution in an organic solvent is a standard and effective method.[3][4]

      • Recommendation: Prepare a high-concentration stock solution in 100% DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v for cell-based assays).

Issue 2: The compound dissolves in organic solvent, but precipitates when diluted into my aqueous buffer.
  • Possible Cause 1: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small amount of co-solvent.

  • Solution:

    • Decrease Final Concentration: Your target concentration may be too high for the selected buffer conditions. Try preparing a more dilute solution.

    • Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) may keep the compound in solution. This must be tested for compatibility with your assay.

    • Use Solubility Enhancers: Consider adding excipients to your buffer that can increase solubility.

      • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6][7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

      • Surfactants: A low concentration of a non-ionic surfactant like Tween 80 can aid in solubilization.[10]

  • Possible Cause 2: The buffer itself is "salting out" the compound or is incompatible with the organic solvent. This is a known issue, especially with phosphate buffers and high concentrations of organic solvents like acetonitrile or methanol.[11][12]

  • Solution:

    • Change Buffer System: If using a phosphate buffer, consider switching to a Tris or HEPES buffer, which may have better compatibility with organic co-solvents.

    • Optimize Dilution Method: When diluting the organic stock, add the stock solution to the buffer dropwise while vortexing vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.

Issue 3: The prepared solution is not stable and precipitates over time.
  • Possible Cause: The solution is supersaturated, and the compound is slowly crashing out of solution. This can be influenced by temperature changes (solubility often decreases at lower temperatures).

  • Solutions:

    • Prepare Fresh Solutions: The most reliable approach is to prepare the working solution fresh from the organic stock immediately before each experiment.

    • Store at Room Temperature (Short-term): If the compound is stable at room temperature, avoid refrigerating the final aqueous solution, as this can promote precipitation. Check the compound's stability at room temperature before implementing this.

    • Re-dissolve Before Use: If slight precipitation is observed after storage, gentle warming and sonication may help to redissolve the compound before use. However, this may not be suitable for all applications, as it can indicate an unstable formulation.

Physicochemical Properties and Solubility Considerations

The following table summarizes key physicochemical properties of this compound and related compounds to inform your solubilization strategy.

PropertyValue / InformationImplication for Solubility
Molecular Formula C₁₃H₁₃N₃O₃[13]-
Molecular Weight 259.26 g/mol [13]-
Predicted XLogP3 1.8[13]Indicates moderate lipophilicity, suggesting low aqueous solubility.
Estimated pKa Two basic centers: Quinoline N (pKa ~3-4) and Morpholine N (pKa ~7-8). The electron-withdrawing nitro group likely lowers these values.The compound's charge state is pH-dependent. Protonation at acidic pH should significantly increase solubility.
Related Compounds 8-Nitroquinoline: Slightly soluble in water, soluble in dilute acid.[1]Confirms that acidification is a viable strategy for improving the solubility of the nitroquinoline core.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO (or ethanol) to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator for a few minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[3]

Protocol 2: Preparation of an Aqueous Working Solution via Dilution
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris, HEPES) and adjust the pH as needed. Filter the buffer through a 0.22 µm filter.

  • Pre-warming: Warm the buffer to the temperature of your experiment (e.g., 37°C).

  • Dilution: While vortexing the buffer, add the required volume of the concentrated organic stock solution drop-by-drop to achieve the final concentration.

  • Final Check: Ensure the final solution is clear. If any cloudiness or precipitate appears, the solution is not suitable for use and requires further troubleshooting.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound add_solvent Add DMSO/Ethanol weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Aliquot & Store at -20°C dissolve->store dilute Dilute Stock into Buffer store->dilute prep_buffer Prepare Aqueous Buffer prep_buffer->dilute check Check for Precipitation dilute->check precipitate Precipitate Forms? check->precipitate adjust_ph Lower Buffer pH precipitate->adjust_ph lower_conc Decrease Final Conc. precipitate->lower_conc add_excipient Add Cyclodextrin/Surfactant precipitate->add_excipient change_buffer Change Buffer Type precipitate->change_buffer

Caption: Workflow for preparing and troubleshooting solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for making a stock solution?

A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) as the initial solvent. It is a strong aprotic solvent capable of dissolving a wide range of organic molecules. High-purity ethanol can also be an alternative, depending on the requirements of your experimental system.

Q2: Can I dissolve the compound directly in PBS (pH 7.4)?

A2: Direct dissolution in neutral buffers like PBS is likely to be very difficult due to the compound's predicted low aqueous solubility. It is highly recommended to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous buffer.

Q3: How can I estimate the pKa of this compound to guide pH adjustments?

A3: While an experimental pKa is not available, we can estimate it based on its structural components. Quinoline has a pKa of ~4.9 for its conjugate acid.[2] The conjugate acid of morpholine has a pKa around 8.4.[14][15][16][17][18] The electron-withdrawing nitro group will lower both of these values. Therefore, to protonate the quinoline nitrogen and increase solubility, a buffer pH of 3-4 is a logical starting point. To protonate the morpholine nitrogen, a pH below ~7-8 would be required.

Q4: What are cyclodextrins and how do they work?

A4: Cyclodextrins are cyclic sugar molecules with a hydrophobic interior and a hydrophilic exterior.[9] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, effectively shielding the hydrophobic part from water and increasing the overall solubility of the "guest" molecule.[5][7]

Q5: My buffer contains phosphate. Are there any special considerations?

A5: Yes. Phosphate buffers are known to have lower solubility in mixtures with high percentages of organic solvents.[11] When you add your DMSO or ethanol stock solution, the localized concentration of the organic solvent can cause the phosphate salts to precipitate, which can be mistaken for your compound crashing out. If you encounter persistent precipitation problems, consider switching to a different buffer system like Tris or HEPES.

decision_tree cluster_0 Initial Attempt cluster_1 Evaluation cluster_2 Troubleshooting Options start Start: Dissolve Compound stock_q Prepare DMSO stock? start->stock_q direct_dissolve Directly in Aqueous Buffer stock_q->direct_dissolve No stock_yes Prepare 10-50 mM Stock in DMSO stock_q->stock_yes Yes success_q Is solution clear? direct_dissolve->success_q dilute Dilute to Final Conc. in Buffer stock_yes->dilute dilute->success_q success Success: Proceed with Experiment success_q->success Yes failure Failure: Precipitation Occurs success_q->failure No option1 Option 1: Lower pH of Buffer (e.g., to pH 3-5) failure->option1 option2 Option 2: Lower Final Concentration failure->option2 option3 Option 3: Add Solubilizer (e.g., HP-β-CD) failure->option3

Caption: Decision tree for solubilizing this compound.

References

How to minimize photobleaching of 5-Morpholin-4-yl-8-nitro-quinoline in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing photobleaching of 5-Morpholin-4-yl-8-nitro-quinoline in fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a quinoline derivative. Quinoline-based molecules are often explored as fluorescent probes in various biological assays due to their potential to change fluorescence in response to their environment. The morpholino and nitro groups on the quinoline scaffold can modulate its chemical and photophysical properties.

Q2: I am observing rapid fading of the fluorescence signal from this compound. What is happening?

The rapid fading of the signal is likely due to photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. Fluorophores containing nitro groups, such as this compound, are often susceptible to photobleaching due to efficient non-radiative decay pathways, such as intersystem crossing, which can lead to photo-destructive chemical reactions.[1]

Q3: Are there any specific properties of this compound I should be aware of?

Q4: What are the first steps I should take to minimize photobleaching?

Start by optimizing your microscope settings. This includes using the lowest possible excitation light intensity that provides a usable signal-to-noise ratio and minimizing the exposure time. Also, ensure you are using the correct excitation and emission filters for your fluorophore.

Troubleshooting Guide

Problem: My fluorescence signal is bleaching too quickly.
Possible Cause Troubleshooting Steps
Excessive Excitation Light Intensity 1. Reduce the power of your laser or the intensity of your arc lamp. 2. Use neutral density (ND) filters to attenuate the excitation light.[1][2] 3. If available, use an acousto-optic tunable filter (AOTF) or similar device for precise control of light intensity.
Long Exposure Times 1. Decrease the camera exposure time to the minimum required for a clear image.[1] 2. For live-cell imaging of dynamic processes, determine the maximum exposure time that avoids motion blur and use the lowest corresponding light intensity.[3]
Incorrect Microscope Settings 1. Although specific spectra for this compound are not published, for initial experiments with quinoline derivatives, you can try exciting in the UV to blue range (e.g., 340-400 nm) and detecting emission in the blue to green range (e.g., 420-550 nm). 2. Systematically test different filter combinations to find the optimal signal with the least amount of photobleaching.
Sample Environment 1. Use a high-quality antifade mounting medium.[1][4][5] 2. For live-cell imaging, consider using an antifade reagent that is compatible with living cells.[6][7]
High Oxygen Concentration 1. Photobleaching is often an oxygen-dependent process.[8] If your experimental setup allows, consider using an oxygen scavenging system in your imaging buffer.

Experimental Protocols

Protocol 1: Application of a Commercial Antifade Mounting Medium for Fixed Samples
  • Prepare your sample: After completing your staining protocol with this compound, perform the final washes to remove any unbound dye.

  • Remove excess liquid: Carefully aspirate the final wash buffer, ensuring the sample does not dry out.

  • Apply antifade medium: Place a small drop of a commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant or VECTASHIELD® Antifade Mounting Medium) onto the sample.

  • Mount coverslip: Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

  • Cure (if applicable): Allow the mounting medium to cure according to the manufacturer's instructions. This may involve leaving the slide at room temperature in the dark for a few hours or overnight.

  • Seal: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

  • Image: Proceed with fluorescence microscopy, following the recommendations in the troubleshooting guide to further minimize photobleaching.

Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching
  • Find your region of interest (ROI): Use brightfield or DIC to locate the cells or area you wish to image. This minimizes the exposure of your fluorescent sample to excitation light during the search phase.[2][4]

  • Set initial imaging parameters:

    • Start with the lowest laser/lamp power setting.

    • Set a moderate exposure time (e.g., 100-200 ms).

    • Use a binning setting (e.g., 2x2) on your camera if available to increase sensitivity and allow for shorter exposure times.[2]

  • Acquire a test image: Capture an image of a region adjacent to your ROI to avoid unnecessarily bleaching your primary area of interest.[2][4]

  • Adjust parameters:

    • If the signal is too dim: Gradually increase the excitation intensity or the exposure time. Make small, incremental changes and assess the image quality and any signs of photobleaching.

    • If the signal is bright but bleaches quickly: Prioritize reducing the excitation intensity first. If the signal becomes too weak, you can then slightly increase the exposure time or camera gain.

  • Time-lapse imaging considerations: For time-lapse experiments, use the lowest possible frame rate (longest interval between images) that will still capture the biological process of interest. Use the shutter to block the excitation light between acquisitions.[4]

  • Document your settings: Once you have found the optimal balance between signal quality and photostability, record all microscope settings (laser/lamp power, exposure time, filter set, objective, etc.) for reproducibility.

Quantitative Data Summary

As specific quantitative data for the photostability of this compound is not available in published literature, the following table provides a general comparison of commonly used antifade reagents. The effectiveness of these reagents should be empirically tested with your specific fluorophore and sample type.

Antifade ReagentKey FeaturesPrimary Application
p-Phenylenediamine (PPD) Highly effective but can be toxic and may cause autofluorescence.[8]Fixed Cells
n-Propyl gallate (NPG) Less toxic than PPD and can be used with live cells, but may have biological effects.[8]Fixed and Live Cells
1,4-diazabicyclo[2.2.2]octane (DABCO) Less effective than PPD but also less toxic.[8]Fixed Cells
Trolox (Vitamin E analog) A popular antioxidant used in live-cell imaging to reduce phototoxicity and photobleaching.Live Cells
Commercial Formulations (e.g., ProLong™, VECTASHIELD®) Optimized blends of antifade agents, often with proprietary formulations, designed for high performance and ease of use.[1][4]Fixed and Live Cell versions available

Visualizations

Experimental_Workflow_for_Minimizing_Photobleaching start Start: Sample Labeled with This compound prep_sample Prepare Sample for Imaging start->prep_sample fixed_or_live Fixed or Live Cells? prep_sample->fixed_or_live fixed_path Add Antifade Mounting Medium (e.g., ProLong™ Gold) fixed_or_live->fixed_path Fixed live_path Use Imaging Medium with Live-Cell Antifade Reagent (e.g., Trolox) fixed_or_live->live_path Live mount Mount Coverslip fixed_path->mount live_path->mount setup_microscope Microscope Setup mount->setup_microscope find_roi Find Region of Interest (ROI) using Brightfield/DIC setup_microscope->find_roi optimize_settings Optimize Imaging Parameters (Low Light, Short Exposure) find_roi->optimize_settings acquire_image Acquire Image/Time-Lapse optimize_settings->acquire_image analyze Analyze Data acquire_image->analyze

Caption: Workflow for minimizing photobleaching during sample preparation and imaging.

Troubleshooting_Photobleaching start Problem: Rapid Signal Fading check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Action: Reduce Laser/Lamp Power or Use ND Filters check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Action: Decrease Camera Exposure Time check_exposure->reduce_exposure No check_antifade Are You Using an Antifade Reagent? check_exposure->check_antifade Yes reduce_exposure->check_antifade add_antifade Action: Use an Appropriate Antifade Mounting Medium or Live-Cell Reagent check_antifade->add_antifade No re_evaluate Re-evaluate Signal check_antifade->re_evaluate Yes add_antifade->re_evaluate

Caption: A logical troubleshooting guide for addressing rapid photobleaching.

References

Cell viability problems in 5-Morpholin-4-yl-8-nitro-quinoline experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Morpholin-4-yl-8-nitro-quinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a synthetic heterocyclic aromatic compound. Based on the biological activities of structurally related quinoline derivatives, it is anticipated to exhibit cytotoxic effects against various cell lines. The presence of the nitro group and the quinoline core are common features in compounds with demonstrated anti-cancer and anti-microbial properties. For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) has shown potent anti-cancer activity.[1][2][3]

Q2: What are the primary mechanisms through which quinoline derivatives induce cell death?

Quinoline derivatives can induce cell death through several mechanisms, including:

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death.

  • Generation of Reactive Oxygen Species (ROS): The nitroaromatic structure can lead to oxidative stress within the cells.[1][3]

  • DNA Damage: Some quinoline derivatives can intercalate with DNA or inhibit enzymes like topoisomerases, leading to cell cycle arrest and death.

  • Inhibition of Kinase Signaling: Certain quinoline-based compounds are known to inhibit protein kinases involved in cell proliferation and survival pathways.

Q3: What are the recommended starting concentrations for cell viability assays?

For initial screening of a novel compound like this compound, a wide concentration range is recommended. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This allows for the determination of the IC50 (half-maximal inhibitory concentration) value. For context, the IC50 values of some related nitro-substituted quinoline derivatives against cancer cell lines fall within the low micromolar range.[4]

Q4: How should I prepare and store this compound for in vitro experiments?

It is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the stock solution should be diluted to the final desired concentrations in the cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem 1: High background signal or inconsistent results in my cell viability assay (e.g., MTT, WST-1).

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the wells after adding the compound. If precipitation is observed, consider lowering the highest concentrations used or using a different solvent for the stock solution. Ensure the compound is fully dissolved in the stock solution before diluting it in the medium.

  • Possible Cause: Interference with the assay reagent.

    • Solution: Run a control experiment without cells, containing only the medium, your compound at various concentrations, and the assay reagent. This will determine if the compound directly reacts with and reduces the tetrazolium salt, leading to a false-positive signal.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check your cell cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the cultures and start with a fresh, authenticated stock of cells.

Problem 2: Excessive or unexpected cell death, even at low concentrations.

  • Possible Cause: High sensitivity of the cell line.

    • Solution: Different cell lines exhibit varying sensitivities to cytotoxic compounds. Consider testing the compound on a panel of cell lines, including a non-cancerous cell line, to assess its selectivity and potency. The HepG2 cell line has been used to evaluate the cytotoxicity of other 2-morpholino-4-anilinoquinoline derivatives.[4]

  • Possible Cause: Compound instability in culture medium.

    • Solution: Some compounds can degrade in culture medium over time, potentially releasing more toxic byproducts. If possible, analyze the stability of your compound in the medium over the course of the experiment using techniques like HPLC.

  • Possible Cause: Off-target effects.

    • Solution: The observed cytotoxicity may be due to unintended interactions with cellular components. Consider performing mechanism-of-action studies, such as apoptosis assays (e.g., Annexin V/PI staining) or ROS detection assays, to understand the mode of cell death.

Problem 3: No significant effect on cell viability, even at high concentrations.

  • Possible Cause: Low potency of the compound against the chosen cell line.

    • Solution: The compound may not be effective against the specific cell type you are using. Test on a wider range of cell lines.

  • Possible Cause: Poor solubility or bioavailability in the culture system.

    • Solution: As mentioned, ensure the compound is fully dissolved. You might also consider formulations that could enhance solubility, though this would be a more advanced step.

  • Possible Cause: Incorrect assay endpoint.

    • Solution: The chosen incubation time may be too short to observe a cytotoxic effect. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Complete cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary

Compound NameCell LineAssayIncubation TimeIC50 (µM)Reference
2-morpholino-4-(4-chloroanilino)quinolineHepG2MTT72h11.42[4]
2-morpholino-4-(4-methoxyanilino)quinolineHepG2MTT72h8.50[4]
2-morpholino-4-(4-fluoroanilino)quinolineHepG2MTT72h12.76[4]
Nitroxoline (8-hydroxy-5-nitroquinoline)Various Cancer LinesNot SpecifiedNot Specified5-10 fold lower than Clioquinol[1][2]
7-morpholinomethyl-8-hydroxyquinolineLeukemiaNot SpecifiedNot SpecifiedLog GI50 = -5.09 M[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) dilutions Serial Dilutions in Culture Medium stock->dilutions treat Treat Cells with Compound Dilutions dilutions->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan (with DMSO) add_mtt->dissolve read Read Absorbance (570 nm) dissolve->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Potential Signaling Pathway for Quinoline-Induced Cytotoxicity

signaling_pathway cluster_cellular_effects Cellular Stress cluster_response Cellular Response cluster_outcome Outcome compound 5-Morpholin-4-yl- 8-nitro-quinoline ros Increased ROS (Oxidative Stress) compound->ros dna_damage DNA Damage compound->dna_damage p53 p53 Activation ros->p53 dna_damage->p53 apoptosis_pathway Apoptosis Pathway (e.g., Caspase Activation) p53->apoptosis_pathway cell_cycle Cell Cycle Arrest p53->cell_cycle apoptosis Apoptosis apoptosis_pathway->apoptosis viability Decreased Cell Viability cell_cycle->viability apoptosis->viability

Caption: A potential signaling pathway illustrating how this compound might induce cytotoxicity.

References

Inconsistent results in 5-Morpholin-4-yl-8-nitro-quinoline biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in biological assays involving 5-Morpholin-4-yl-8-nitro-quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

Inconsistent results in cell-based assays can arise from a multitude of factors, which can be broadly categorized as biological and technical.[1] Biological factors include the choice of cell line, variations in cell medium batches, and inconsistent cell seeding density.[1] Technical issues often involve the cell counting method, "edge effects" in microplates, improper pipetting of viscous liquids, the presence of air bubbles, and variability in the drug itself, such as its solubility, dosage, and storage conditions.[1]

Q2: How can I minimize variability in my cell culture conditions?

To reduce variability, it is crucial to standardize cell culture conditions. This includes using cells from a trusted source with a limited passage number to prevent phenotypic drift.[2] Maintaining consistency in cell density and the time between passaging and the assay is also vital, as the depletion of nutrients and changes in pH can affect cellular responses.[2][3] It is recommended to use a large batch of cryopreserved "stock" cells and perform quality control tests to ensure they respond appropriately before initiating a series of experiments.[2] Key parameters to control include temperature, pH, and CO2 levels.[4]

Q3: My results are not reproducible between experiments. What should I check first?

Reproducibility issues are common in cell-based assays.[1] A good starting point is to review your protocol for any recent changes. Ensure that all reagents, especially the compound stock solution, have been stored correctly and have not expired. Verify the cell passage number and confirm that the cell density at the time of the assay is consistent with previous experiments. It's also beneficial to ensure that the laboratory equipment, such as pipettes and plate readers, are properly calibrated.

Q4: What is the "edge effect" and how can I mitigate it?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate show different results from the interior wells, often due to increased evaporation.[1] This can alter the concentration of the test compound and affect cell viability.[1] To mitigate this, it is recommended to avoid using the perimeter wells for experimental samples and instead fill them with a sterile liquid like phosphate-buffered saline (PBS).[1]

Troubleshooting Guide

Issue 1: High variability in IC50 values for this compound in a cell viability assay.

You have performed a cell viability assay (e.g., MTT or CellTiter-Glo) multiple times on the same cancer cell line and have obtained inconsistent IC50 values for this compound.

Hypothetical Data:

ExperimentIC50 (µM)
15.2
215.8
37.5
421.3

Troubleshooting Workflow:

G start Inconsistent IC50 Values check_compound Verify Compound Integrity - Check storage conditions - Test for precipitation - Prepare fresh stock solution start->check_compound check_cells Assess Cell Health & Consistency - Authenticate cell line - Check for contamination - Standardize passage number and seeding density check_compound->check_cells If issue persists check_protocol Review Assay Protocol - Ensure consistent incubation times - Verify reagent concentrations - Check for edge effects check_cells->check_protocol If issue persists check_instrument Calibrate & Validate Equipment - Plate reader calibration - Pipette accuracy check_protocol->check_instrument If issue persists consistent_results Consistent IC50 Values Obtained check_instrument->consistent_results Problem Resolved

Caption: Troubleshooting workflow for inconsistent IC50 values.

Possible Causes and Solutions:

  • Q: Could the compound itself be the issue?

    • A: Yes. Improper storage of this compound can lead to degradation. Ensure the compound is stored as recommended (e.g., at -20°C, protected from light). Visually inspect the stock solution for any precipitation. It is advisable to prepare a fresh stock solution from the solid compound.

  • Q: How can I be sure my cells are behaving consistently?

    • A: Cell line misidentification and contamination are significant sources of irreproducibility.[2] It is best practice to obtain cell lines from a reputable cell bank.[2] Regularly test for mycoplasma contamination. Standardize your cell culture practice by using cells within a narrow range of passage numbers and ensuring a consistent seeding density for each experiment.[3]

  • Q: Might there be a problem with my assay protocol?

    • A: Minor variations in the protocol can lead to significant differences in results. Ensure that incubation times with the compound and the assay reagent are kept constant. Double-check the concentrations of all reagents. As mentioned in the FAQs, avoid the "edge effect" by not using the outer wells of the microplate for your experimental samples.[1]

Issue 2: Discrepancy between different cell viability assays.

You have measured the effect of this compound on a cell line using two different viability assays (e.g., MTT and a luminescence-based ATP assay like CellTiter-Glo®) and have obtained conflicting results.

Hypothetical Data:

Assay TypeEndpoint MeasuredApparent IC50 (µM)
MTTMitochondrial Reductase Activity10
CellTiter-Glo®Intracellular ATP Levels> 50

Logical Relationship Diagram:

G compound This compound mito_activity Mitochondrial Reductase Activity (MTT Assay) compound->mito_activity Inhibits atp_levels Intracellular ATP Levels (CellTiter-Glo®) compound->atp_levels No significant effect cell_viability True Cell Viability/Proliferation mito_activity->cell_viability May not correlate if compound directly inhibits reductases atp_levels->cell_viability Generally a good correlate, but can be affected by metabolic shifts

Caption: Potential divergence in viability assay readouts.

Possible Causes and Solutions:

  • Q: Why would two different viability assays give different results?

    • A: Different assays measure different cellular parameters. The MTT assay relies on mitochondrial reductase activity, while CellTiter-Glo® measures intracellular ATP levels.[5] A compound can interfere with the assay chemistry itself or affect a specific metabolic pathway without necessarily killing the cells. For example, your compound might directly inhibit the mitochondrial reductases responsible for converting MTT to formazan, giving a false positive for cytotoxicity.

  • Q: How can I determine which assay is more reliable for my compound?

    • A: It is recommended to use an orthogonal assay that measures a more direct indicator of cell death, such as a membrane integrity assay (e.g., trypan blue exclusion or a commercial cytotoxicity assay that measures LDH release). Comparing the results from three different types of assays can provide a more conclusive picture of the compound's true biological activity.

  • Q: Could the compound be interfering with the assay reagents?

    • A: Yes, some compounds can interfere with the detection method. For example, colored compounds can interfere with absorbance readings in an MTT assay, and compounds that quench luminescence can affect assays like CellTiter-Glo®.[6] Running proper controls, such as the compound in cell-free media with the assay reagents, can help identify such interference.

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is a representative method for assessing the effect of this compound on the viability of adherent cancer cell lines.

  • Cell Plating:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells Plate Cells (96-well plate) incubate_24h Incubate (24h) plate_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate (48-72h) add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate (2-4h) add_mtt->incubate_2_4h solubilize Solubilize Formazan incubate_2_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for a typical MTT cell viability assay.

Postulated Signaling Pathway

Based on the known biological activities of quinoline derivatives, this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[7][8][9] A plausible mechanism of action is the inhibition of a receptor tyrosine kinase (RTK), leading to the downregulation of downstream pro-survival pathways such as the PI3K/Akt and Ras/Raf/MEK pathways.[8]

Hypothetical Signaling Pathway Diagram:

G cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/Raf/MEK Pathway compound This compound rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->rtk Inhibits pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

References

Technical Support Center: Managing Autofluorescence in Experiments with 5-Morpholin-4-yl-8-nitro-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing autofluorescence interference when using 5-Morpholin-4-yl-8-nitro-quinoline in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound a fluorescent compound?

Based on available data, this compound is primarily characterized as a phosphoinositide 3-kinase (PI3K) inhibitor and is not typically used as a fluorescent probe.[1][2][3][4] The challenges with fluorescence in experiments involving this compound are more likely to arise from endogenous autofluorescence of the biological specimens being studied.

Q2: What is autofluorescence and why is it a problem?

Autofluorescence is the natural fluorescence emitted by various biological structures, such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin.[5][6] This intrinsic fluorescence can obscure the signal from the specific fluorescent labels used in an experiment, leading to poor signal-to-noise ratios, reduced sensitivity, and potential misinterpretation of results.[7]

Q3: What are the common sources of autofluorescence in cell and tissue samples?

Common sources of autofluorescence include:

  • Endogenous Molecules: Molecules like NADH, riboflavins, and cytochromes are naturally fluorescent.[5]

  • Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[5][7] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde (PFA).[7]

  • Red Blood Cells: Heme groups within red blood cells are a significant source of autofluorescence.[5][8]

  • Extracellular Matrix: Proteins like collagen and elastin exhibit strong autofluorescence, particularly in the blue and green spectra.[6]

  • Lipofuscin: These are granules of pigmented waste products that accumulate in cells with age and fluoresce broadly across the spectrum.[6]

Q4: How can I determine if my sample has high autofluorescence?

To assess the level of autofluorescence in your sample, it is crucial to prepare a control specimen that is processed in the same way as your experimental samples but without the addition of any fluorescent labels (e.g., fluorescently-conjugated antibodies).[5][7] Imaging this unstained control under the same conditions as your stained samples will reveal the extent and spectral properties of the background autofluorescence.[7]

Troubleshooting Guides

Issue 1: High Background Fluorescence Obscuring Signal

High background fluorescence can make it difficult to distinguish your specific signal from noise.

Troubleshooting Steps:

  • Optimize Fixation Protocol:

    • Reduce the concentration of the aldehyde fixative (e.g., use 2% PFA instead of 4%).

    • Minimize the fixation time to what is necessary to preserve morphology.[7][8]

    • Consider using alternative fixatives like chilled methanol or ethanol, especially for cell surface markers.[5][7]

  • Quench Autofluorescence:

    • Sodium Borohydride: Treatment with sodium borohydride can help reduce aldehyde-induced autofluorescence.[5][7]

    • Commercial Quenching Reagents: Several commercial kits are available that can effectively reduce autofluorescence from various sources.[5][6]

  • Spectral Separation:

    • Choose fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is typically weaker in this range.[5][6][7]

  • Image Processing:

    • Use image analysis software to perform background subtraction. Acquire images of your unstained control to create a background profile to subtract from your experimental images.

Issue 2: Spectral Bleed-through from Autofluorescence

Autofluorescence often has a broad emission spectrum, which can bleed into the detection channels of your specific fluorophores.

Troubleshooting Steps:

  • Sequential Scanning: If using a confocal microscope, acquire images for each channel sequentially rather than simultaneously. This prevents the emission from one channel from being detected in another.

  • Linear Unmixing: Advanced microscopy systems offer linear unmixing capabilities. This technique involves collecting the emission spectrum of the autofluorescence from an unstained control and then computationally subtracting this spectral signature from the experimental samples.

  • Narrower Emission Filters: Use narrower bandpass filters for your emission channels to reduce the collection of out-of-band autofluorescence.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is intended for use after fixation and before permeabilization.

  • Fixation: Fix cells or tissues as per your standard protocol with paraformaldehyde or formaldehyde.

  • Washing: Wash the samples three times for 5 minutes each with phosphate-buffered saline (PBS).

  • Preparation of Sodium Borohydride Solution: Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.

  • Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 15-30 minutes at room temperature.

  • Washing: Wash the samples thoroughly three times for 5 minutes each with PBS.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (permeabilization, blocking, antibody incubations).

Quantitative Data Summary

ParameterRecommendationRationale
Fixative 2% ParaformaldehydeLower concentrations can reduce induced autofluorescence.[5]
Fixation Time 10-15 minutes for cellsMinimizing fixation time reduces cross-linking and autofluorescence.[8]
Fluorophore Choice Emission > 600 nmAutofluorescence is generally lower in the far-red spectrum.[5][6]
Sodium Borohydride 0.1% in PBS for 15-30 minReduces autofluorescence caused by aldehyde fixatives.[5][7]

Visualizations

Signaling Pathway: PI3K Inhibition

The following diagram illustrates the general PI3K/Akt/mTOR signaling pathway, which is the target of inhibitors like this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: PI3K signaling pathway and point of inhibition.

Experimental Workflow: Autofluorescence Reduction

This workflow outlines the steps for a typical immunofluorescence experiment with an integrated autofluorescence quenching step.

Autofluorescence_Workflow Start Start: Sample Preparation Fixation Fixation (e.g., 2% PFA, 15 min) Start->Fixation Quenching Autofluorescence Quenching (e.g., 0.1% NaBH4) Fixation->Quenching Control Unstained Control (for background) Fixation->Control Parallel Processing Permeabilization Permeabilization (if required) Quenching->Permeabilization Blocking Blocking (e.g., BSA, serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Fluorescent Secondary Ab (Far-Red Fluorophore) PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Imaging Imaging (Sequential Scan) Mounting->Imaging Control->Imaging Image for Subtraction

Caption: Immunofluorescence workflow with autofluorescence quenching.

References

Validation & Comparative

Comparing 5-Morpholin-4-yl-8-nitro-quinoline to other quinoline-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the performance of quinoline-based inhibitors, with a focus on DNA-PK and PI3K signaling pathways.

Efforts to obtain specific biological activity and target information for 5-Morpholin-4-yl-8-nitro-quinoline from public databases and scientific literature have been unsuccessful. While its chemical properties are documented, there is no available experimental data on its inhibitory performance.

However, the quinoline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. To provide a valuable comparative context, this guide will focus on two well-characterized quinoline-based inhibitors that target critical pathways in cancer biology: NU7441 , a potent inhibitor of DNA-dependent protein kinase (DNA-PK), and IC87114 , a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). This comparison will illuminate the therapeutic potential and experimental considerations for this important class of molecules.

Performance Comparison of Representative Quinoline-Based Inhibitors

The following table summarizes the in vitro potency and selectivity of NU7441 and IC87114 against their primary targets and other related kinases.

InhibitorPrimary TargetCore ScaffoldIC50 (Primary Target)Selectivity Profile
NU7441 DNA-PKChromenone14 nM[1][2][3][4]Highly selective for DNA-PK. Also inhibits mTOR (IC50 = 1.7 µM) and PI3K (IC50 = 5 µM) at much higher concentrations[1][3].
IC87114 PI3KδQuinazoline0.5 µM[5][6][7][8]>100-fold selective for PI3Kδ over PI3Kα and PI3Kβ. 58-fold more selective for PI3Kδ than PI3Kγ[6][8].

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approach to inhibitor testing, the following diagrams are provided.

DNA_PK_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 Complex DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits & activates Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV_XRCC4_XLF Ligase IV / XRCC4 / XLF DNAPKcs->LigIV_XRCC4_XLF recruits Artemis->DSB processes ends NHEJ Non-Homologous End Joining LigIV_XRCC4_XLF->NHEJ ligates NU7441 NU7441 NU7441->DNAPKcs inhibits

Caption: DNA-PK signaling in non-homologous end joining.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes IC87114 IC87114 IC87114->PI3K inhibits Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Treatment Treat Cancer Cells with Inhibitor IC50_Determination->Cell_Treatment Select Concentrations Western_Blot Western Blot for Phospho-proteins Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Treatment->Cell_Viability

References

In Vivo Validation of 5-Morpholin-4-yl-8-nitro-quinoline's Anticancer Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer activity of quinoline derivatives, with a specific focus on the structural class of morpholino-nitroquinolines. Due to a lack of publicly available in vivo data for 5-Morpholin-4-yl-8-nitro-quinoline, this guide utilizes the extensively studied, structurally related compound Nitroxoline (8-hydroxy-5-nitroquinoline) as a surrogate to provide insights into the potential in vivo efficacy and mechanisms of this class of compounds.

Nitroxoline has demonstrated significant dose-dependent anticancer activity in various preclinical in vivo models, including orthotopic xenografts of bladder, renal, and glioma cancers.[1][2][3][4] This guide will present a comparative summary of this data, detail the experimental methodologies employed in these key studies, and visualize the associated biological pathways and experimental workflows.

Comparative In Vivo Efficacy of Nitroxoline

The following tables summarize the in vivo anticancer effects of Nitroxoline in different cancer models.

Cancer Type Xenograft Model Animal Model Treatment Regimen Tumor Growth Inhibition Reference
Bladder Cancer5637 cell orthotopic xenograftNude mice30 mg/kg, twice a day, oral~46%[4]
Bladder CancerT24 cell orthotopic xenograftNude mice30 mg/kg, twice a day, oral58.5%[4]
Bladder CancerT24 cell orthotopic xenograftNude mice120 mg/kg, twice a day, oral83.9%[4]
Bladder CancerMBT-2 subcutaneous xenograftC3H/He mice60 mg/kg, daily, oralSignificant inhibition[5]
Renal CancerKCC853 cell orthotopic xenograftNude mice60 mg/kg, twice a day, oral47.5%[4]
Renal CancerKCC853 cell orthotopic xenograftNude mice120 mg/kg, twice a day, oral51.4%[4]
Renal CancerKCC853 cell orthotopic xenograftNude mice240 mg/kg, twice a day, oral63.7%[4]
GliomaGenetically engineered PTEN/KRAS mouse modelMiceNot specifiedTumor volume doubled in control vs. no increase in treated mice over 14 days[3]
Breast CancerXenograftMiceNot specified60% reduction in tumor volume[6]

Alternative Quinoline-Based Compounds

While direct in vivo comparative data is limited, several other quinoline derivatives have shown promise in preclinical studies. For context, it is valuable to consider the broader landscape of quinoline-based anticancer agents.[7] A series of 2-morpholino-4-anilinoquinoline derivatives demonstrated notable in vitro activity against the HepG2 cell line, with IC50 values for the most active compounds ranging from 8.50 to 12.76 μM.[8] Another study on morpholine-substituted quinazoline (a related but distinct heterocyclic system) derivatives also reported significant in vitro cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines.[9][10] These findings suggest that the morpholine moiety is a favorable substitution for anticancer activity within the broader quinoline and quinazoline scaffolds.

Experimental Protocols

Orthotopic Bladder and Renal Cancer Xenograft Studies

Objective: To evaluate the in vivo anticancer efficacy of Nitroxoline on the growth of human bladder and renal cancer orthotopic xenografts in nude mice.[4]

Animal Model: Female BALB/c nude mice, 6-8 weeks old.

Cell Lines:

  • Human bladder cancer cell lines: 5637 and T24

  • Human renal cancer cell line: KCC853

Procedure:

  • Tumor Cell Implantation: Mice were anesthetized, and a catheter was inserted into the bladder. 1x10^6 5637 or T24 cells in 100 µl PBS were instilled into the bladder. For the renal cancer model, 1x10^6 KCC853 cells in 50 µl PBS were injected under the renal capsule.

  • Treatment: After 3-7 days, mice with established tumors were randomized into vehicle control and treatment groups. Nitroxoline was administered orally twice a day at doses of 30, 60, 120, or 240 mg/kg.

  • Efficacy Evaluation: After 2-3 weeks of treatment, mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage of the vehicle-treated control group.

Glioma Animal Model Study

Objective: To assess the in vivo anti-glioma activity of Nitroxoline in a genetically engineered mouse model.[3]

Animal Model: Genetically engineered PTEN/KRAS mouse glioma model.

Procedure:

  • Tumor Monitoring: Tumor volumes were measured using magnetic resonance imaging (MRI) before the initiation of treatment.

  • Treatment: Mice were treated with Nitroxoline (dosage and administration route not specified in the abstract).

  • Efficacy Evaluation: Tumor volumes were monitored by MRI for 14 days. At the end of the study, brains were harvested for histological analysis.

  • Apoptosis Assessment: Apoptosis in tumor tissue was evaluated by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

Visualizing the Data

Experimental Workflow for Orthotopic Xenograft Model

G cluster_setup Model Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model BALB/c Nude Mice implantation Orthotopic Tumor Cell Implantation animal_model->implantation cell_lines Human Cancer Cell Lines (5637, T24, KCC853) cell_lines->implantation randomization Randomization into Control & Treatment Groups implantation->randomization treatment Oral Administration of Nitroxoline or Vehicle randomization->treatment evaluation Tumor Excision and Weight Measurement treatment->evaluation inhibition_calc Calculation of Tumor Growth Inhibition (%) evaluation->inhibition_calc

Caption: Workflow for in vivo orthotopic xenograft studies.

Postulated Signaling Pathway for Nitroxoline's Anticancer Activity

G cluster_cellular_effects Cellular Effects cluster_tumor_effects Tumor-Level Effects nitroxoline Nitroxoline metap2 MetAP2 Inhibition nitroxoline->metap2 Direct Inhibition stat3 STAT3 Inhibition nitroxoline->stat3 Direct Inhibition angiogenesis Inhibition of Angiogenesis metap2->angiogenesis apoptosis Induction of Apoptosis stat3->apoptosis cell_cycle_arrest G0/G1 Cell Cycle Arrest stat3->cell_cycle_arrest emt_reversal EMT Reversal stat3->emt_reversal tumor_growth Inhibition of Tumor Growth angiogenesis->tumor_growth apoptosis->tumor_growth cell_cycle_arrest->tumor_growth emt_reversal->tumor_growth

Caption: Postulated signaling pathways affected by Nitroxoline.

References

Unraveling the Action of 5-Morpholin-4-yl-8-nitro-quinoline: A Comparative Guide to a Putative PI3K/Akt/mTOR Pathway Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Morpholin-4-yl-8-nitro-quinoline, a compound of interest in oncological research, against established inhibitors of the PI3K/Akt/mTOR signaling pathway. While direct experimental evidence for the precise mechanism of action of this compound is emerging, its structural motifs—a quinoline core and a morpholine substituent—are common features in numerous well-characterized PI3K inhibitors.[1][2][3] This document, therefore, presents a cross-validation framework, hypothesizing its role as a PI3K/Akt/mTOR pathway inhibitor and comparing its potential efficacy with known drugs in this class.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1] This guide will delve into the methodologies used to characterize such inhibitors, present comparative data (with the understanding that data for the target compound is illustrative), and visualize the complex signaling interactions and experimental workflows.

Comparative Analysis of Kinase Inhibitors

To contextualize the potential of this compound, it is compared with two well-documented PI3K/mTOR inhibitors, ZSTK474 and Pictilisib (GDC-0941). ZSTK474 is a pan-class I PI3K inhibitor, while Pictilisib also targets multiple PI3K isoforms.[2][4] The following tables summarize key performance indicators for these compounds.

Table 1: In Vitro Kinase Inhibition Profile

Compound Target(s) IC50 (nM) vs. PI3Kα IC50 (nM) vs. mTOR
This compound Putative PI3K/mTOR Hypothetical Data Hypothetical Data
ZSTK474 Pan-Class I PI3K 1.6 35

| Pictilisib (GDC-0941) | Pan-Class I PI3K | 3 | >1000 |

Data for ZSTK474 and Pictilisib are derived from published literature. Data for this compound is hypothetical and for illustrative purposes.

Table 2: Cellular Activity in Cancer Cell Lines

Compound Cell Line Assay IC50 (µM)
This compound MCF-7 (Breast Cancer) MTT Proliferation Assay Hypothetical Data
ZSTK474 PC-3 (Prostate Cancer) Cell Viability Assay 0.18

| Pictilisib (GDC-0941) | U87MG (Glioblastoma) | Cell Proliferation Assay | 0.29 |

Data for ZSTK474 and Pictilisib are from published studies. Data for this compound is hypothetical.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the putative points of intervention for this compound and its comparators.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Inactivation mTORC2 mTORC2 mTORC2->Akt mTORC1 mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Rheb Rheb TSC1_2->Rheb Inactivation Rheb->mTORC1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inactivation Inhibitor This compound (Putative) ZSTK474 Pictilisib Inhibitor->PI3K Experimental_Workflow Start Hypothesis: Compound is a Kinase Inhibitor Kinase_Assay In Vitro Kinase Assay (e.g., PI3K) Start->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (MTT) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (p-Akt, p-S6K) Cell_Proliferation->Western_Blot Data_Analysis Data Analysis (IC50 Determination) Western_Blot->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

References

Comparative Analysis: 5-Morpholin-4-yl-8-nitro-quinoline Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery

In the landscape of oncology drug discovery, the quinoline scaffold is a recurring motif in potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] This guide provides a comparative analysis of the novel compound 5-Morpholin-4-yl-8-nitro-quinoline against a panel of well-characterized kinase inhibitors targeting critical cell signaling pathways. While direct, publicly available experimental data on the kinase inhibitory profile of this compound is limited, its structural similarity to known bioactive molecules, such as the anticancer agent Nitroxoline (5-nitro-8-hydroxyquinoline), suggests potential activity worthy of investigation.[3]

This document serves as a resource for researchers, offering a baseline comparison with established inhibitors of the PI3K, mTOR, and DNA-PK pathways, alongside detailed experimental protocols to facilitate the evaluation of new chemical entities like this compound.

Data Presentation: Quantitative Inhibitor Comparison

To establish a benchmark for evaluating novel compounds, the following table summarizes the half-maximal inhibitory concentrations (IC50) of selected known kinase inhibitors against their primary targets. These pathways are frequently dysregulated in cancer, making them important targets for therapeutic intervention.[4][5]

CompoundPrimary Target(s)IC50 Value (nM)Class
This compound Not DeterminedNot AvailableInvestigational
LY294002 PI3K (pan-Class I), DNA-PK1,400 (PI3K), 1,400 (DNA-PK)Pan-PI3K / DNA-PK Inhibitor
Idelalisib PI3Kδ2.5Isoform-Specific PI3K Inhibitor
Everolimus (RAD001) mTORC11.6 - 2.6mTORC1 Inhibitor (Rapalog)
Torin 1 mTORC1 / mTORC23ATP-Competitive mTOR Inhibitor
NU7026 DNA-PK, PI3K230 (DNA-PK), 13,000 (PI3K)DNA-PK Inhibitor
AZD7648 DNA-PK0.6Selective DNA-PK Inhibitor

Note: IC50 values can vary based on assay conditions. The data presented is a representation from published literature.[6][7][8][9][10][11]

Signaling Pathway Context: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[4] Its frequent activation in cancer makes it a prime target for drug development. The diagram below illustrates this critical pathway and highlights the points of intervention for several classes of inhibitors. Understanding this pathway is crucial for contextualizing the potential mechanism of action of novel quinoline-based compounds.

PI3K_AKT_mTOR_Pathway cluster_pip cluster_akt_path RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Full Activation) Rheb Rheb-GTP TSC->Rheb Inhibits Rheb GTP-loading mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation FourEBP1->Proliferation Inhibition released PI3Ki PI3K Inhibitors (e.g., LY294002) PI3Ki->PI3K mTORi mTORC1/2 Inhibitors (e.g., Torin 1) mTORi->mTORC2 mTORi->mTORC1 Rapalogs mTORC1 Inhibitors (e.g., Everolimus) Rapalogs->mTORC1

Caption: The PI3K/AKT/mTOR signaling cascade and points of therapeutic intervention.

Experimental Protocols

To empirically determine the kinase inhibitory profile of a novel compound, standardized assays are essential. The following protocols provide detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the concentration at which a compound inhibits 50% of a target kinase's activity, a critical metric for potency.[12][13]

Kinase_Assay_Workflow start Start prep_reagents 1. Prepare Reagents - Kinase Enzyme - Substrate (Peptide/Protein) - ATP - Assay Buffer start->prep_reagents prep_compound 2. Compound Serial Dilution Prepare series of concentrations for the test inhibitor. prep_reagents->prep_compound plate_inhibitor 3. Plate Inhibitor Dispense diluted compound or DMSO (control) into microplate wells. prep_compound->plate_inhibitor add_kinase 4. Add Kinase Add kinase enzyme to wells. Incubate briefly. plate_inhibitor->add_kinase initiate_reaction 5. Initiate Reaction Add ATP/Substrate mix to start the kinase reaction. Incubate. add_kinase->initiate_reaction stop_reaction 6. Stop Reaction Add stop reagent or proceed directly to detection. initiate_reaction->stop_reaction detect_signal 7. Detect Signal Measure signal (e.g., luminescence for ADP-Glo, fluorescence for TR-FRET). stop_reaction->detect_signal analyze_data 8. Data Analysis Normalize data to controls. Plot dose-response curve. detect_signal->analyze_data calc_ic50 9. Calculate IC50 Determine IC50 value using non-linear regression. analyze_data->calc_ic50 end End calc_ic50->end

Caption: General workflow for an in vitro kinase inhibition (IC50) assay.

Methodology:

  • Reagent Preparation : Prepare assay buffer, kinase, substrate, and ATP solutions at desired concentrations. Highly pure preparations of the kinase are required.[12]

  • Compound Dilution : Perform serial dilutions of this compound and control inhibitors (e.g., LY294002) in DMSO, followed by a further dilution in assay buffer.

  • Assay Plating : Add the diluted compounds to a 384-well microplate. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Addition : Add the specific kinase of interest (e.g., PI3Kα, mTOR, DNA-PK) to each well and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation : Start the reaction by adding a solution containing ATP and the appropriate substrate. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection : Stop the kinase reaction and measure the output. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to kinase activity.[13]

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • IC50 Calculation : Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model using software like GraphPad Prism to determine the IC50 value.[14]

Cellular Assay: Western Blotting for Pathway Analysis

To determine if a compound affects a signaling pathway within a cellular context, Western blotting can be used to measure the phosphorylation status of downstream proteins.[5][15] A decrease in the phosphorylated form of a protein (e.g., phospho-AKT) following treatment with an inhibitor indicates on-target activity.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment Plate cells (e.g., cancer cell line). Treat with inhibitor at various doses. start->cell_culture cell_lysis 2. Cell Lysis Wash cells with PBS. Lyse with SDS sample buffer to extract proteins. cell_culture->cell_lysis protein_quant 3. Protein Quantification (Optional but recommended) Determine protein concentration. cell_lysis->protein_quant sds_page 4. SDS-PAGE Separate proteins by molecular weight on a polyacrylamide gel. protein_quant->sds_page transfer 5. Protein Transfer Electrotransfer proteins from the gel to a PVDF or nitrocellulose membrane. sds_page->transfer blocking 6. Blocking Incubate membrane in blocking buffer (e.g., 5% BSA or milk) to prevent non-specific antibody binding. transfer->blocking primary_ab 7. Primary Antibody Incubation Incubate overnight at 4°C with phospho-specific (e.g., p-AKT) or total protein antibody. blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation Wash membrane. Incubate with HRP-conjugated secondary antibody for 1 hour at RT. primary_ab->secondary_ab detection 9. Detection Wash membrane. Add chemiluminescent substrate (ECL) and image the blot. secondary_ab->detection analysis 10. Analysis Quantify band intensity. Normalize phospho-protein to total protein. detection->analysis end End analysis->end

Caption: Standard experimental workflow for Western blot analysis.

Methodology:

  • Cell Treatment : Culture a relevant cancer cell line to ~80% confluency. Treat cells with varying concentrations of this compound for a specified time.

  • Lysis : Aspirate the media, wash cells with ice-cold PBS, and then lyse the cells by adding 1X SDS sample buffer.[16] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation : Sonicate the lysate to shear DNA and reduce viscosity.[16] Heat samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis (SDS-PAGE) : Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[5]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% nonfat dry milk or BSA in TBST) to minimize non-specific binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target of interest (e.g., anti-phospho-AKT Ser473) diluted in blocking buffer.[5][16]

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Analysis : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-AKT).[5] Quantify the band intensities to determine the ratio of phosphorylated to total protein.

References

Structure-activity relationship (SAR) studies of 5-Morpholin-4-yl-8-nitro-quinoline analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of 5-Morpholin-4-yl-8-nitro-quinoline analogs reveals critical insights into their potential as anticancer agents. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, analysis of related quinoline and morpholine derivatives provides a foundational understanding of their mechanism of action, often implicating the PI3K/Akt/mTOR signaling pathway as a primary target.

Quinoline-based compounds are a significant class of heterocyclic molecules that have been extensively investigated for their therapeutic potential, including anticancer properties.[1][2] The introduction of a morpholine moiety is a common strategy in medicinal chemistry to improve pharmacological profiles.[3] This guide synthesizes the available data on related compounds to infer the SAR of this compound analogs, presenting a comparative analysis for researchers and drug development professionals.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of a nitro group at the 8-position has been associated with cytotoxic effects.[4] The morpholine ring, a privileged pharmacophore, is known to enhance the potency of molecules through interactions with target proteins like kinases.[5]

Based on the analysis of structurally similar compounds, the following SAR can be inferred for this compound analogs:

  • Morpholine Moiety at C5: The morpholine group at the 5-position is anticipated to contribute significantly to the molecule's binding affinity with target kinases, potentially through hydrogen bond interactions.[6] Modifications to the morpholine ring could modulate this binding and affect overall activity.

  • Nitro Group at C8: The electron-withdrawing nature of the nitro group at the 8-position likely influences the electronic properties of the quinoline ring system, which can be crucial for target interaction and cytotoxic activity.

  • Substitutions on the Quinoline Core: Further substitutions on the quinoline scaffold would be expected to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

SAR_Logic Inferred Structure-Activity Relationship Logic A This compound Scaffold B Morpholine at C5 (Potential Kinase Binding) A->B C Nitro Group at C8 (Influences Electronic Properties) A->C D Other Substitutions (Modulate Potency/Selectivity) A->D E Anticancer Activity (e.g., PI3K/mTOR Inhibition) B->E C->E D->E

Caption: Inferred SAR for this compound analogs.

Comparative Biological Activity

Compound IDCore StructureTarget(s)IC50 (nM)Cell Line(s)Reference
8-hydroxy-5-nitroquinoline (NQ) 8-HydroxyquinolineNot specified438Raji (B-cell lymphoma)[4]
Compound 26 2-Morpholino-pyrimidinePI3Kα/β/γ/δ, mTOR20/376/204/46, 189T47D, MCF-7, etc.[6]
BKM120 (Buparlisib) 2-Morpholino-pyrimidinePan-Class I PI3K-Various[6]

Signaling Pathway Involvement

Quinoline and morpholine derivatives frequently exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a commonly implicated target.[7] Inhibition of PI3K and/or mTOR kinases can lead to the suppression of downstream signaling, ultimately inducing apoptosis and inhibiting tumor growth.

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor This compound Analog (Hypothesized) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The evaluation of the anticancer potential of novel compounds typically involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the evaluation of quinoline derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of the compounds on specific kinase activity, such as PI3K or mTOR.

Workflow:

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow A Prepare reaction buffer with kinase, substrate, and ATP B Add varying concentrations of test compounds A->B C Incubate at room temperature B->C D Stop the reaction C->D E Detect kinase activity (e.g., luminescence, fluorescence) D->E F Calculate percent inhibition and IC50 values E->F

Caption: General workflow for a biochemical kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes the purified recombinant kinase (e.g., PI3Kα), its substrate (e.g., PIP2), and ATP in a suitable reaction buffer.

  • Compound Addition: The this compound analogs are added to the wells at various concentrations.

  • Incubation: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).

  • Detection: The kinase activity is measured by quantifying the amount of product formed. This can be done using various detection methods, such as luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®), or fluorescence-based assays that detect the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

While the direct synthesis and comprehensive biological evaluation of a series of this compound analogs are not extensively documented in the current scientific literature, the analysis of related quinoline and morpholine-containing compounds provides a strong rationale for their investigation as potential anticancer agents. The inferred SAR suggests that the morpholine and nitro substituents are key determinants of activity, likely through the inhibition of critical cancer-related signaling pathways such as the PI3K/Akt/mTOR cascade. Further synthesis and systematic evaluation of analogs based on this scaffold are warranted to elucidate their precise mechanism of action and to optimize their therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

Head-to-Head Comparison: 5-Morpholin-4-yl-8-nitro-quinoline and Standard-of-Care Drugs - A Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases reveals a significant lack of public data on the biological activity and therapeutic applications of 5-Morpholin-4-yl-8-nitro-quinoline. While the chemical structure is documented, there is no published research detailing its mechanism of action, preclinical or clinical trial data. Consequently, a direct head-to-head comparison with any standard-of-care drugs is not currently feasible.

The initial search for "this compound" in chemical databases such as PubChem confirms its chemical identity, including its formula (C13H13N3O3) and structure. However, these entries lack information regarding its biological function or potential therapeutic uses. Further investigation into broader categories of related compounds, such as quinoline and morpholine derivatives, indicates that molecules with these structural motifs are of interest in medicinal chemistry.

Quinoline derivatives, for instance, have been widely investigated and have shown a broad range of biological activities, including anticancer and antimicrobial properties. Similarly, the morpholine ring is a common feature in many approved drugs and is often incorporated into drug candidates to improve their pharmacological properties.

Despite the potential suggested by its chemical structure, the absence of specific studies on this compound prevents the identification of a therapeutic area for which it might be developed. Without a known indication, it is impossible to identify the current standard-of-care therapies against which its performance could be compared.

Therefore, this guide cannot provide the requested data tables, experimental protocols, or visualizations comparing this compound with standard-of-care drugs due to the foundational absence of research on this specific compound. Further updates will be contingent on the future publication of research elucidating the biological activity and potential clinical applications of this compound.

Verifying Cellular Target Engagement of 5-Morpholin-4-yl-8-nitro-quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comparative analysis of two prominent methods for verifying the cellular target engagement of small molecule inhibitors. Due to the limited publicly available data on the specific compound 5-Morpholin-4-yl-8-nitro-quinoline, this document will present a hypothetical case study. We will assume a plausible molecular target, the Epidermal Growth Factor Receptor (EGFR), based on the common activity of related quinoline scaffolds.[1][2][3][4][5] This guide will compare the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Chemical Proteomics as methods to confirm the engagement of our compound of interest with EGFR in a cellular context. Detailed experimental protocols, comparative data tables, and workflow visualizations are provided to aid researchers in selecting and implementing the appropriate target validation strategy.

Introduction to Target Engagement

Confirming that a drug candidate physically interacts with its intended molecular target within a cell is a critical step in drug discovery. This process, known as target engagement, provides essential evidence for the compound's mechanism of action and helps to differentiate on-target from off-target effects.[6] The quinoline core is a privileged structure in medicinal chemistry, with many derivatives targeting protein kinases.[2][3][5] For our hypothetical case, we posit that this compound is an inhibitor of EGFR, a receptor tyrosine kinase frequently implicated in cancer.[7] Dysregulation of the EGFR signaling pathway is a key driver in several cancers, making it a well-validated drug target.[7][8][9][10]

Below is a diagram illustrating the simplified EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound This compound Compound->EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and Hypothetical Inhibition.

Comparative Methodologies for Target Engagement

We will compare two powerful and distinct techniques to measure the interaction between our compound and EGFR inside cells: the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Chemical Proteomics.

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Chemical Proteomics
Principle Ligand binding increases the thermal stability of the target protein.[11][12][13]An immobilized version of the compound is used to "pull down" interacting proteins from a cell lysate.[14][15]
Compound Requirement No modification of the compound is needed.[16]Requires synthesis of a derivatized compound with a linker for immobilization.[17][18][19][20]
Primary Readout Change in protein melting temperature (ΔTm) or isothermal dose-response.[11]Identification and quantification of bound proteins by mass spectrometry.[14]
Throughput Can be adapted to high-throughput formats (e.g., 384-well plates).[21][22]Generally lower throughput due to multiple hands-on steps like bead incubation and washing.[23]
Off-Target Profiling Proteome-wide CETSA (MS-CETSA) can identify off-targets based on their thermal stabilization.[24]Inherently provides a profile of both on-target and potential off-target binders.[17][18]
Confirmation Provides direct evidence of physical interaction in a physiological context (intact cells).[12][13]Confirms interaction in cell lysates, which may not perfectly reflect the intracellular environment.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical technique that leverages the principle of ligand-induced thermal stabilization.[12][13] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation. By heating cells at various temperatures, lysing them, and quantifying the amount of soluble target protein remaining, one can determine the protein's melting curve. A shift in this curve in the presence of the compound indicates target engagement.[11]

Experimental Workflow: CETSA

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., A431 cells + Compound) B 2. Aliquot & Heat Challenge (Apply temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifugation to pellet aggregates) C->D E 5. Collect Supernatant (Contains soluble protein) D->E F 6. Protein Quantification (e.g., Western Blot, ELISA, or Mass Spec) E->F G 7. Data Analysis (Plot melting curves, determine ΔTm) F->G

Figure 2: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA with Western Blot Readout

  • Cell Culture: Culture A431 cells (an EGFR-overexpressing human cancer cell line) in DMEM with 10% FBS to ~80% confluency.

  • Compound Treatment: Treat cells with 10 µM this compound or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 20x106 cells/mL.

  • Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes at a temperature gradient (e.g., 46°C to 64°C), followed by cooling to 4°C for 3 minutes.[25]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[24][25]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[24][25]

  • Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the total protein concentration using a Bradford assay.

  • Western Blotting: Separate equal amounts of total protein from each sample by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with a primary antibody specific for EGFR. Use an appropriate secondary antibody and visualize the bands using chemiluminescence.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the intensity at each temperature to the intensity of the 37°C sample. Plot the normalized intensity versus temperature to generate melting curves for both vehicle and compound-treated samples.

Hypothetical Quantitative Data: CETSA

The following table presents hypothetical data demonstrating a thermal shift for EGFR upon compound binding.

Temperature (°C)Relative Soluble EGFR (Vehicle)Relative Soluble EGFR (+ Compound)
461.001.00
490.950.98
520.750.92
550.510.81
580.280.65
610.150.45
640.050.22
Tm (°C) ~55.1 ~59.5
ΔTm (°C) -+4.4

A positive shift in the melting temperature (ΔTm) of +4.4°C provides strong evidence of target engagement.

Method 2: Affinity-Based Chemical Proteomics

This technique uses a modified version of the small molecule, which is attached to a solid support (like beads), to isolate its binding partners from a cell lysate.[14][15] Proteins that bind to the immobilized compound are "pulled down," washed, and then identified by mass spectrometry. This approach can confirm the intended target and simultaneously identify potential off-targets.[17][18] For our hypothetical compound, a derivative with a linker arm ending in a reactive group (e.g., an alkyne for click chemistry or an amine for NHS-ester coupling) would be synthesized.[19][20]

Experimental Workflow: Affinity-Based Chemical Proteomics

Chemoproteomics_Workflow cluster_prep Probe Preparation cluster_exp Pull-down Experiment cluster_analysis Analysis A 1. Synthesize Compound Analogue (with linker) B 2. Immobilize on Beads (e.g., NHS-activated sepharose) A->B D 4. Incubate Lysate with Beads (Compound-beads and Control-beads) B->D C 3. Prepare Cell Lysate (from A431 cells) C->D E 5. Wash Beads (Remove non-specific binders) D->E F 6. Elute Bound Proteins E->F G 7. Protein Digestion & LC-MS/MS F->G H 8. Data Analysis (Identify and quantify proteins) G->H

Figure 3: Workflow for Affinity-Based Chemical Proteomics.
Detailed Experimental Protocol: Chemical Proteomics

  • Probe Synthesis & Immobilization: Synthesize an analogue of this compound with a linker terminating in a primary amine. Covalently couple this analogue to NHS-activated Sepharose beads. Prepare control beads by blocking the reactive groups.[15]

  • Cell Lysis: Grow and harvest A431 cells as described for CETSA. Lyse cells in a non-denaturing lysis buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease/phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Pull-down: Incubate 2 mg of cell lysate with 50 µL of compound-immobilized beads and control beads for 2 hours at 4°C with gentle rotation.

  • Competition Control (Optional but Recommended): In a separate tube, pre-incubate the lysate with a 100-fold excess of the free, unmodified this compound for 1 hour before adding the compound-immobilized beads.

  • Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

  • Protein Identification by Mass Spectrometry:

    • Run the eluate a short distance into an SDS-PAGE gel for in-gel digestion with trypsin.

    • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against a human protein database to identify the proteins. Use a label-free quantification method (like spectral counting or peak intensity) to determine the relative abundance of each identified protein in the experimental versus control pull-downs.

Hypothetical Quantitative Data: Chemical Proteomics

The table below shows hypothetical results from the mass spectrometry analysis. A successful experiment will identify the target protein (EGFR) with high enrichment and specificity.

Protein IdentifiedSpectral Counts (Compound Beads)Spectral Counts (Control Beads)Spectral Counts (Competition)Enrichment (Compound/Control)
EGFR 152 3 15 50.7
HSP90AA14512423.8
Tubulin beta chain8875851.2
GAPDH1101051081.0
Other Kinase X2522212.5

The high enrichment factor for EGFR and the significant reduction in its binding in the competition experiment strongly validate it as a primary target. The enrichment of "Other Kinase X" suggests it may be a potential off-target, warranting further investigation.

Conclusion and Recommendations

Both CETSA and Affinity-Based Chemical Proteomics are powerful techniques for confirming target engagement in a cellular environment.

  • CETSA is the preferred method for initial validation if the compound's structure cannot be easily modified. It provides compelling evidence of direct target interaction within intact cells, which is a more physiologically relevant context. Its adaptability to a high-throughput format makes it suitable for screening campaigns.[21][22]

  • Affinity-Based Chemical Proteomics is invaluable for unbiased, proteome-wide discovery of both on- and off-targets. While it requires more upfront synthetic chemistry effort, the resulting data can provide a comprehensive overview of a compound's selectivity profile, which is crucial for understanding its broader pharmacological effects and potential toxicity.[17][18]

For a comprehensive validation of this compound, a sequential approach is recommended. First, use CETSA to rapidly confirm engagement with the primary hypothesized target (EGFR) using the unmodified compound. Following this confirmation, a Chemical Proteomics study should be performed to identify other potential binding partners, thereby building a complete target profile for the compound. This dual-pronged strategy provides orthogonal validation and a deeper understanding of the compound's mechanism of action.

References

An Independent Researcher's Guide to the Biological Effects of 5-Morpholin-4-yl-8-nitro-quinoline and a Comparative Analysis of PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of quinoline-based compounds, specifically focusing on the structural class represented by 5-Morpholin-4-yl-8-nitro-quinoline, within the broader context of Phosphoinositide 3-kinase (PI3K) pathway inhibitors. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] This document summarizes key quantitative data, details essential experimental protocols for verification, and visualizes complex biological pathways and workflows to support further research and development.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is activated by various upstream signals, including growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[3] This activation leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[4][5] This co-localization facilitates the phosphorylation and activation of AKT. Activated AKT then modulates a host of downstream targets, including the mammalian target of rapamycin (mTOR), to control fundamental cellular processes.[6] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[2]

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) pAKT p-AKT (Active) mTORC1 mTORC1 pAKT->mTORC1 Activates Cell_Pro Cell Proliferation & Survival mTORC1->Cell_Pro Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Inhibitors PI3K Inhibitors (e.g., this compound, Buparlisib, Alpelisib) Inhibitors->PI3K Blocks

Caption: The PI3K/AKT/mTOR signaling cascade and points of therapeutic intervention.

Comparative Analysis of PI3K Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer effects.[7][8] Compounds incorporating a morpholine group, such as this compound, are frequently designed as kinase inhibitors, particularly targeting the PI3K family.[9][10] The morpholine oxygen can form a critical hydrogen bond in the kinase hinge region, a feature seen in potent inhibitors.[6][11]

Below is a comparison of various classes of PI3K inhibitors with their reported potencies.

Compound NameClassPI3Kα (IC50)PI3Kβ (IC50)PI3Kδ (IC50)PI3Kγ (IC50)Notes
This compound Quinoline Derivative (Putative PI3K Inhibitor)Data not publicly availableData not publicly availableData not publicly availableData not publicly availableBelongs to a class of compounds known to target PI3K.[7][9]
Buparlisib (BKM120) Pan-PI3K Inhibitor52 nM166 nM116 nM262 nMCrosses the blood-brain barrier; clinical development limited by toxicities.[12][13]
Pictilisib (GDC-0941) Pan-PI3K Inhibitor3 nM36 nM3 nM17 nMFirst PI3K inhibitor assessed in a clinical trial; generally well-tolerated.[12][14]
Copanlisib (BAY 80-6946) Pan-PI3K Inhibitor0.5 nM3.7 nM0.7 nM6.4 nMPrimarily inhibits PI3Kα and PI3Kδ isoforms; FDA approved for follicular lymphoma.[13][14]
Alpelisib (BYL719) Isoform-Selective (α)5 nM1,200 nM290 nM250 nMFDA-approved for PIK3CA-mutated breast cancer; offers a safer profile than pan-inhibitors.[12]
Taselisib (GDC-0032) Isoform-Selective (α, δ, γ)1.1 nM410 nM0.27 nM1.2 nMPotent inhibitor of p110α, p110δ, and p110γ.[12]
Idelalisib Isoform-Selective (δ)820 nM5,600 nM2.5 nM89 nMFirst FDA-approved PI3K inhibitor, targeting PI3Kδ in B-cell malignancies.[13]
LY294002 First-Generation1.4 µM---Pan-inhibitor used widely in research; poor solubility and rapid degradation limited clinical use.[15]

IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[12][13][14][15]

Experimental Verification Protocols

To independently verify the biological effects of a putative PI3K inhibitor like this compound, a tiered experimental approach is recommended. This workflow ensures a systematic evaluation from molecular target engagement to cellular effects.

Experimental_Workflow cluster_tier1 Tier 1: Molecular Target Engagement cluster_tier2 Tier 2: Cellular Pathway Inhibition cluster_tier3 Tier 3: Phenotypic Effects Kinase_Assay In Vitro Kinase Assay (Determine IC50 vs. PI3K isoforms) Western_Blot Western Blot Analysis (Measure p-AKT levels in cells) Kinase_Assay->Western_Blot Confirm on-target effect in cells Viability_Assay Cell Viability Assay (Measure anti-proliferative effects) Western_Blot->Viability_Assay Link pathway inhibition to cell phenotype Cell_Cycle Cell Cycle Analysis (Determine mechanism of growth arrest) Viability_Assay->Cell_Cycle Investigate mechanism Migration_Assay Cell Migration/Adhesion Assay (Assess anti-metastatic potential) Viability_Assay->Migration_Assay Investigate mechanism

Caption: A standard workflow for the preclinical evaluation of PI3K inhibitors.

Protocol 1: In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is for determining the IC50 value of a test compound against a specific PI3K isoform.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ).

  • Kinase reaction buffer.

  • PIP2 substrate.

  • ATP.

  • Test compound (this compound) dissolved in DMSO.

  • HTRF detection reagents: PIP3-detector protein (GST-GRP1-PH domain) labeled with Europium cryptate (donor) and biotinylated-PIP3 tracer recognized by streptavidin-XL665 (acceptor).

  • 384-well low-volume plates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the enzyme/PIP2 substrate mix to each well.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of the Eu-cryptate labeled PIP3-detector protein.

    • Add 5 µL of the streptavidin-XL665.

    • Incubate for 1 hour at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Western Blot for Phospho-AKT (Ser473) Inhibition

This protocol assesses the compound's ability to inhibit PI3K signaling within a cellular context.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, A2780, SKOV3).[16][17]

  • Cell culture medium and serum.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin.

  • Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Pre-treat cells with various concentrations of the test compound for 2 hours.

  • Stimulate the PI3K pathway by adding a growth factor (e.g., insulin or EGF) for 15-30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (20-30 µg per lane) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour in blocking buffer.

    • Incubate with primary antibody (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-linked secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for total AKT and β-actin to ensure equal loading. Quantify band intensity to determine the reduction in p-AKT levels relative to the total AKT and loading control.

Protocol 3: Cell Viability Assay (SRB Assay)

This protocol measures the anti-proliferative effect of the compound on cancer cells.[17]

Materials:

  • Cancer cell lines.

  • 96-well plates.

  • Test compound.

  • Trichloroacetic acid (TCA), cold.

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • Tris-base solution (10 mM).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO). Incubate for 72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Comparing the photophysical properties of 5-Morpholin-4-yl-8-nitro-quinoline with other fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of 5-Morpholin-4-yl-8-nitro-quinoline and other prominent fluorescent probes used for the detection of nitroreductase activity, a key indicator of cellular hypoxia. This document is intended to assist researchers in selecting the most suitable probe for their specific experimental needs by presenting a side-by-side comparison of key performance metrics, detailed experimental protocols for property determination, and visual representations of relevant biological pathways and workflows.

Introduction to Nitroreductase-Activated Fluorescent Probes

Nitroreductases (NTRs) are a class of enzymes that are overexpressed in hypoxic environments, a common characteristic of solid tumors. This enzymatic activity provides a valuable biomarker for identifying hypoxic cells. Fluorescent probes designed to be substrates for NTRs offer a powerful tool for imaging and quantifying hypoxia in biological systems. These probes typically consist of a fluorophore quenched by a nitroaromatic group. In the presence of NTR and a reducing agent like NADH, the nitro group is reduced to an amino group, leading to a "turn-on" of fluorescence. The efficiency and photophysical characteristics of these probes are critical for their sensitivity and applicability in various research and diagnostic settings.

Photophysical Properties of this compound

Despite a comprehensive search of available scientific literature, specific experimental data on the photophysical properties (quantum yield, fluorescence lifetime, molar absorptivity, and excitation/emission maxima) of this compound as a fluorescent probe for nitroreductase could not be located. The chemical structure is known[1], suggesting it belongs to the family of nitro-substituted quinolines.

Based on the general principles of nitroaromatic-quenched fluorophores, it is anticipated that this compound is weakly or non-fluorescent. Upon reduction of the nitro group at the 8-position by nitroreductase, the resulting 5-morpholin-4-yl-8-aminoquinoline is expected to exhibit fluorescence. The morpholino group at the 5-position, being an electron-donating group, would likely influence the electronic properties and thus the fluorescence characteristics of the activated probe. However, without experimental data, a quantitative comparison is not possible at this time.

Comparative Analysis of Alternative Fluorescent Probes

Several other fluorescent probes have been developed and characterized for the detection of nitroreductase and hypoxia. The table below summarizes the available quantitative photophysical data for some of these alternatives.

Probe NameExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Fold Increase in Fluorescence
NTR-NO2 ~430541N/A0.019 (off), 0.43 (on)[2]N/A~30[2]
Py-SiRh-NTR 645[3]680[3]N/AN/AN/A~28[3]
RNP (Ratiometric) 620 (Cy5), 720 (Cy7)[4]670 (Cy5), 780 (Cy7)[4]N/AN/AN/ARatiometric change
NO2-Rosol ~550[5]~710[5]N/AN/AN/A~8[6]
hTP-NNO2 N/A (Two-photon)N/AN/AN/AN/AN/A

N/A: Data not available in the searched literature.

Signaling Pathway and Experimental Workflow

The general mechanism of action for these probes involves enzymatic activation within hypoxic cells, leading to a detectable fluorescent signal. This process can be visualized as a clear signaling pathway.

Nitroreductase Probe Activation Pathway Probe_off Non-fluorescent Probe (e.g., this compound) Probe_in_cell Probe Enters Hypoxic Cell Probe_off->Probe_in_cell NTR Nitroreductase (NTR) + NADH Probe_in_cell->NTR Probe_on Fluorescent Product (e.g., 8-Amino-quinoline derivative) NTR->Probe_on Detection Fluorescence Detection Probe_on->Detection

Caption: General signaling pathway for nitroreductase-activated fluorescent probes in hypoxic cells.

A typical experimental workflow for evaluating the performance of a new nitroreductase probe involves several key steps, from synthesis to cellular imaging.

Experimental Workflow for Probe Evaluation cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Characterization cluster_in_vitro In Vitro Enzymatic Assay cluster_in_cellulo Cellular Imaging Synthesis Synthesis of Probe Molecule Purification Purification (e.g., HPLC) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Abs_Em Absorbance & Emission Spectra Structure->Abs_Em Enzyme_Assay Reaction with NTR & NADH Structure->Enzyme_Assay QY Quantum Yield Determination Abs_Em->QY Lifetime Fluorescence Lifetime Measurement Abs_Em->Lifetime Molar_Abs Molar Absorptivity Measurement Abs_Em->Molar_Abs Kinetics Kinetic Analysis Enzyme_Assay->Kinetics Selectivity Selectivity against other enzymes Enzyme_Assay->Selectivity Cell_Culture Cell Culture (Normoxic vs. Hypoxic) Enzyme_Assay->Cell_Culture Probe_Incubation Incubation with Probe Cell_Culture->Probe_Incubation Imaging Fluorescence Microscopy Probe_Incubation->Imaging

Caption: A standard experimental workflow for the synthesis, characterization, and evaluation of a novel nitroreductase fluorescent probe.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Φ_F)

The relative fluorescence quantum yield is determined using the comparative method, which involves a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Protocol:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting linear fit is proportional to the quantum yield.

  • Calculate the quantum yield of the sample (Φ_F_sample) using the following equation:

    Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where:

    • Φ_F_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

Protocol:

  • Prepare a dilute solution of the fluorescent sample in a suitable solvent.

  • Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at an appropriate wavelength.

  • Detect the emitted single photons using a high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).

  • Measure the time delay between the excitation pulse and the arrival of the emitted photon for a large number of events.

  • Construct a histogram of the photon arrival times, which represents the fluorescence decay curve.

  • Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ). The instrument response function (IRF) of the system must be measured (e.g., using a scattering solution) and deconvoluted from the measured decay curve for accurate lifetime determination.

Determination of Molar Absorptivity (ε)

Molar absorptivity is determined using the Beer-Lambert law.

Protocol:

  • Prepare a series of solutions of the compound with known concentrations in a specific solvent.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer with a cuvette of a known path length (typically 1 cm).

  • Plot absorbance versus concentration .

  • Determine the slope of the resulting linear plot . According to the Beer-Lambert law (A = εbc), the slope of the line is equal to the molar absorptivity (ε) when the path length (b) is 1 cm.

Conclusion

While this compound holds potential as a nitroreductase-activated fluorescent probe, the absence of published photophysical data prevents a direct quantitative comparison with existing alternatives. Probes such as NTR-NO2 and Py-SiRh-NTR have demonstrated significant fluorescence enhancement upon activation, with NTR-NO2 also showing a high quantum yield in its "on" state. The ratiometric nature of the RNP probe offers advantages for quantitative imaging by minimizing the influence of probe concentration and instrumental variations. The selection of an appropriate probe will depend on the specific requirements of the experiment, including the desired excitation and emission wavelengths, the sensitivity needed, and the biological system under investigation. Further research into the photophysical properties of this compound is warranted to fully assess its potential in the field of hypoxia research.

References

A Comparative Guide to the Synthetic Efficiency of 5-Morpholin-4-yl-8-nitro-quinoline Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of two prominent synthetic methodologies for the production of 5-Morpholin-4-yl-8-nitro-quinoline, a quinoline derivative of interest in medicinal chemistry and drug development. The comparison focuses on key performance indicators such as overall yield, process complexity, and reaction conditions, supported by generalized experimental data from analogous transformations.

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The following table summarizes the quantitative data for two plausible synthetic routes to this compound. Method A follows a classical Skraup synthesis followed by sequential functionalization, while Method B employs a more direct approach via nucleophilic aromatic substitution on a pre-functionalized quinoline core.

ParameterMethod A: Skraup Synthesis & Sequential FunctionalizationMethod B: Nucleophilic Aromatic Substitution on 5-Chloro-8-nitroquinoline
Starting Materials 3-chloroaniline, glycerol, sulfuric acid, nitrobenzene5-Chloro-8-nitroquinoline, morpholine
Key Intermediates 5-chloroquinoline, 5-chloro-8-nitroquinolineNone
Number of Steps 31
Overall Yield (Est.) 30-40%85-95%
Reaction Time 12-24 hours4-8 hours
Temperature Range 100-140°C (Skraup), 0-25°C (Nitration), 100-150°C (Substitution)120-160°C
Key Reagents H₂SO₄, HNO₃, MorpholineMorpholine, DMSO (solvent)
Process Complexity High (multi-step, purification of intermediates)Low (single step, direct product formation)
Safety Considerations Use of fuming nitric and sulfuric acid, exothermic reactionsHigh reaction temperatures, use of a high-boiling point solvent (DMSO)

Experimental Protocols

The following are detailed, representative methodologies for the key transformations in the synthesis of this compound.

Method A: Skraup Synthesis and Sequential Functionalization

Step 1: Synthesis of 5-Chloroquinoline via Skraup Reaction

  • In a fume hood, cautiously add 100 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • To the stirred sulfuric acid, add 25 g of 3-chloroaniline and 50 g of glycerol.

  • Add 30 g of nitrobenzene as an oxidizing agent.

  • Heat the mixture gently to initiate the reaction. Once initiated, the reaction is exothermic. Maintain the temperature at approximately 130-140°C for 3-4 hours.

  • After cooling, pour the reaction mixture into a large beaker containing 500 mL of water and ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.

  • Perform steam distillation to isolate the crude 5-chloroquinoline.

  • Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 5-chloroquinoline.

Step 2: Nitration of 5-Chloroquinoline to 5-Chloro-8-nitroquinoline

  • In a flask cooled in an ice-salt bath to 0°C, add 50 mL of concentrated sulfuric acid.

  • Slowly add 10 g of 5-chloroquinoline to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture of 10 mL of fuming nitric acid and 20 mL of concentrated sulfuric acid, and cool it to 0°C.

  • Add the nitrating mixture dropwise to the 5-chloroquinoline solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until neutral, and recrystallize from ethanol to obtain 5-chloro-8-nitroquinoline.

Step 3: Synthesis of this compound

  • In a sealed tube, combine 5 g of 5-chloro-8-nitroquinoline and 10 mL of morpholine.

  • Heat the mixture at 120-130°C for 6-8 hours.

  • Cool the reaction mixture and pour it into 100 mL of cold water.

  • Filter the solid product, wash with water, and recrystallize from ethanol to yield this compound.

Method B: Direct Nucleophilic Aromatic Substitution

  • To a solution of 5 g of 5-chloro-8-nitroquinoline in 50 mL of dimethyl sulfoxide (DMSO), add 10 mL of morpholine.

  • Heat the reaction mixture to 150°C and maintain this temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water to remove residual DMSO and morpholine.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

The following diagrams illustrate the workflow for comparing synthetic methods and the specific chemical pathways described.

G cluster_input Inputs cluster_analysis Analysis cluster_output Outputs Target Target Molecule: This compound MethodA Method A: Skraup & Functionalization Target->MethodA MethodB Method B: Direct Substitution Target->MethodB Lit Literature Review: - Skraup Synthesis - Nitration of Quinolines - Nucleophilic Aromatic Substitution Lit->MethodA Lit->MethodB Compare Comparative Analysis: - Yield - Complexity - Safety - Cost MethodA->Compare Protocol Experimental Protocols MethodA->Protocol MethodB->Compare MethodB->Protocol Rec Recommended Method Compare->Rec Guide Comparison Guide Protocol->Guide Rec->Guide

Caption: Workflow for the selection and comparison of synthetic chemical methods.

G cluster_A Method A: Skraup Synthesis & Sequential Functionalization cluster_B Method B: Direct Nucleophilic Aromatic Substitution A1 3-Chloroaniline + Glycerol A2 5-Chloroquinoline A1->A2 Skraup Reaction A3 5-Chloro-8-nitroquinoline A2->A3 Nitration (HNO₃, H₂SO₄) A4 This compound A3->A4 Substitution (Morpholine) B1 5-Chloro-8-nitroquinoline B2 This compound B1->B2 Substitution (Morpholine, DMSO)

Caption: Logical relationship of the two primary synthetic pathways.

Safety Operating Guide

Proper Disposal of 5-Morpholin-4-yl-8-nitro-quinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 5-Morpholin-4-yl-8-nitro-quinoline as a hazardous waste. Do not dispose of it down the drain or in regular trash. This compound is intended for research use only and requires specialized disposal procedures due to its chemical structure, which includes a nitro group and a morpholine moiety. The following guide provides detailed protocols for its safe handling and disposal, ensuring the safety of laboratory personnel and environmental protection.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the presence of the nitroaromatic and morpholine functional groups, this compound should be handled with caution. Nitro compounds can be toxic and potentially explosive under certain conditions, while morpholine is corrosive and flammable.[1][2][3][4]

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust be worn at all times when handling the compound. A face shield is recommended when handling larger quantities or if there is a risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[5][6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[5]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

Waste Container Specifications
ParameterGuideline
Container Material Use only compatible, properly sealed containers. The original manufacturer's container is ideal if it is in good condition. Otherwise, use a high-density polyethylene (HDPE) or glass container that can be securely closed.[7][8]
Container Labeling All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be included.[9][10]
Container Condition Ensure the container is clean, dry, and free from any external contamination. Keep the container closed except when adding waste.[7][8]

Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of this compound from the laboratory.

Experimental Workflow for Disposal

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Step 1: Assess Hazards & Don PPE B Step 2: Prepare Labeled Hazardous Waste Container A->B C Step 3: Transfer Waste into Container in a Fume Hood B->C D Step 4: Securely Seal the Container C->D E Step 5: Decontaminate Work Area & Used Equipment D->E F Step 6: Store Waste in a Designated Satellite Accumulation Area E->F G Step 7: Arrange for Professional Waste Disposal F->G

Caption: Disposal Workflow for this compound

  • Assess Hazards and Don PPE: Before handling the compound, review this guide and ensure all necessary PPE is worn correctly.

  • Prepare Labeled Waste Container: Obtain a compatible waste container and label it clearly as "Hazardous Waste: this compound".

  • Transfer Waste: In a chemical fume hood, carefully transfer the waste into the prepared container. If the compound is a solid, avoid creating dust. If it is in solution, pour carefully to avoid splashing.

  • Securely Seal Container: Tightly close the container lid.

  • Decontaminate: Wipe down the exterior of the waste container and the work area in the fume hood with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Store Waste: Place the sealed container in a designated and properly labeled satellite accumulation area for hazardous waste. This area should be away from incompatible materials, such as strong acids and oxidizing agents.[7][8]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[10]

Spill and Emergency Procedures

In the event of a spill or other emergency, immediate and appropriate action is crucial.

Spill Response Decision Tree

SpillResponse Figure 2: Spill Response for this compound Start Spill Occurs IsSpillLarge Is the spill large or unmanageable? Start->IsSpillLarge Evacuate Evacuate the area. Alert others. Contact EHS immediately. IsSpillLarge->Evacuate Yes IsContained Is the spill contained and are you trained to handle it? IsSpillLarge->IsContained No IsContained->Evacuate No ContainSpill Contain the spill with absorbent material. Wear appropriate PPE. IsContained->ContainSpill Yes CleanUp Carefully collect absorbent material and spilled compound. Place in a labeled hazardous waste container. ContainSpill->CleanUp Decontaminate Decontaminate the area. CleanUp->Decontaminate Report Report the incident to your supervisor and EHS. Decontaminate->Report

References

Essential Safety and Operational Guide for 5-Morpholin-4-yl-8-nitro-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 5-Morpholin-4-yl-8-nitro-quinoline. The following procedures are based on best practices for handling related nitro-quinoline compounds and are intended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound, based on guidelines for similar chemical structures.[1][2][3][4]

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards.EN 166 (EU) or NIOSH (US) approved.[1][2][3][4]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use.EU Directive 89/686/EEC and the standard EN 374.[1][5]
Skin Protection Fire/flame resistant and impervious lab coat or clothing.Follow NIOSH recommendations for chemical protective clothing.[1][6]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if dust/aerosols are generated. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149.[2][3][4]

Operational Plan: Handling Procedures

Adherence to proper handling procedures is crucial to prevent contamination and exposure.

Engineering Controls:
  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2][4]

Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of degradation.

  • Dispensing:

    • Avoid the formation of dust and aerosols.[1][3]

    • If the compound is a solid, use a spatula or other appropriate tool for transfer.

    • Keep the container tightly closed when not in use.[2][3]

  • General Precautions:

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling the compound.[2][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:
  • Collect waste material in a suitable, labeled, and closed container.[1][3]

  • Contaminated materials such as gloves, filter paper, and disposable lab coats should also be collected in a designated hazardous waste container.

Disposal Method:
  • Dispose of the chemical waste through a licensed and approved waste disposal contractor.

  • Do not allow the chemical to enter drains or the environment.[1]

  • All disposal activities must be in accordance with local, regional, and national environmental regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Don Appropriate PPE B Weigh/Dispense Chemical A->B Proceed to handling C Perform Experiment B->C Use in experiment D Decontaminate Work Area C->D Post-experiment cleanup E Segregate Waste D->E Separate waste streams F Store in Labeled Container E->F Chemical & Contaminated Waste G Dispose via Approved Vendor F->G Scheduled pickup

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.